molecular formula C20H17FN2O3 B15616216 JNJ-46778212

JNJ-46778212

Numéro de catalogue: B15616216
Poids moléculaire: 352.4 g/mol
Clé InChI: QUZLMKNNIUSREV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

a positive allosteric modulator of mGlu5 receptors;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(4-fluorophenyl)-[2-(phenoxymethyl)-6,7-dihydro-4H-[1,3]oxazolo[5,4-c]pyridin-5-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3/c21-15-8-6-14(7-9-15)20(24)23-11-10-17-18(12-23)26-19(22-17)13-25-16-4-2-1-3-5-16/h1-9H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZLMKNNIUSREV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(O2)COC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

JNJ-46778212: A Technical Guide to its Mechanism of Action as a Positive Allosteric Modulator of mGlu5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of JNJ-46778212 (also known as VU0409551), a clinical candidate developed for the treatment of schizophrenia. This compound is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). This document details its core pharmacology, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Core Mechanism of Action: Positive Allosteric Modulation of mGlu5

This compound functions as a positive allosteric modulator (PAM) of the mGlu5 receptor.[1][2] Unlike orthosteric agonists that directly bind to and activate the receptor at the glutamate binding site, this compound binds to a distinct, allosteric site on the receptor. This binding event does not activate the receptor on its own but rather enhances the receptor's response to the endogenous agonist, glutamate.[1] This modulatory action potentiates the intracellular signaling cascade initiated by glutamate binding.

The primary signaling pathway for the mGlu5 receptor is through its coupling to Gq/11 G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately modulates neuronal excitability and synaptic plasticity.

A noteworthy characteristic of this compound is its "stimulus bias." While it potentiates Gq-mediated signaling pathways, such as intracellular calcium mobilization and ERK phosphorylation, it does not appear to potentiate mGlu5 modulation of NMDA receptor currents or NMDA receptor-dependent long-term potentiation (LTP).[1] This biased signaling profile may contribute to a more favorable therapeutic window by avoiding potential adverse effects associated with broad potentiation of NMDA receptor function.[1]

Quantitative Pharmacological and Pharmacokinetic Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Pharmacology of this compound [1]

ParameterSpeciesValueAssay
EC50 Human260 nMCalcium Mobilization (in the presence of EC20 glutamate)
Efficacy (% Glu Max) Human84%Calcium Mobilization
Glutamate CRC Shift Human~10-foldCalcium Mobilization
Binding Site HumanMPEP Site[3H]-mPEPy Displacement
Selectivity HumanHighly selective for mGlu5 over mGlu1–4, 6–8Tested at 10 μM

Table 2: In Vivo Pharmacokinetics of this compound [1]

SpeciesClearance (CL)Half-life (t1/2)Oral Bioavailability (F)
Mouse ModerateGood> 40%
Rat ModerateGood> 40%
Dog ModerateGood> 40%

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mGlu5 signaling pathway modulated by this compound and the general workflows for key experimental procedures.

mGlu5_Signaling_Pathway cluster_membrane Cell Membrane mGlu5 mGlu5 Receptor Gq_GTP Gq/11 (GTP) mGlu5->Gq_GTP Activates PLC PLC Gq_GTP->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Glutamate Glutamate Glutamate->mGlu5 Binds JNJ46778212 This compound JNJ46778212->mGlu5 Potentiates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream Downstream Signaling Ca_Release->Downstream PKC_Activation->Downstream

Caption: mGlu5 receptor signaling pathway potentiated by this compound.

Calcium_Mobilization_Workflow Seed_Cells 1. Seed HEK293 cells expressing human mGlu5 in 96-well plates Load_Dye 2. Load cells with a calcium-sensitive fluorescent dye Seed_Cells->Load_Dye Add_Compound 3. Add this compound or vehicle Load_Dye->Add_Compound Add_Glutamate 4. Add EC₂₀ concentration of glutamate Add_Compound->Add_Glutamate Measure_Fluorescence 5. Measure fluorescence change over time using a plate reader Add_Glutamate->Measure_Fluorescence Analyze_Data 6. Calculate EC₅₀ and % Glu Max Measure_Fluorescence->Analyze_Data AHL_Workflow Acclimate 1. Acclimate rats to the locomotor activity chambers Pretreat 2. Administer this compound or vehicle (p.o.) Acclimate->Pretreat Induce_Hyperlocomotion 3. Administer amphetamine to induce hyperlocomotion Pretreat->Induce_Hyperlocomotion Record_Activity 4. Record locomotor activity (e.g., distance traveled) Induce_Hyperlocomotion->Record_Activity Analyze_Data 5. Compare activity between treatment groups Record_Activity->Analyze_Data

References

An In-depth Technical Guide to the mGlu5 PAM Activity of VU0409551

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological and functional characteristics of VU0409551, a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). VU0409551 has garnered significant interest as a clinical candidate for schizophrenia due to its unique biased signaling profile, offering potential therapeutic benefits without the adverse effects associated with other mGlu5 modulators.[1][2]

Core Compound Activity: Quantitative Data

VU0409551 potentiates the activity of the endogenous ligand, glutamate, at the mGlu5 receptor. Its in vitro activity has been characterized across various assays, demonstrating its potency, efficacy, and selectivity.

ParameterSpeciesValueAssay TypeReference
EC50 Human260 nMCalcium Mobilization (in the presence of EC20 glutamate)[1]
Rat235 nMCalcium Mobilization (in the presence of EC20 glutamate)[1][3]
Efficacy (% Glu Max) Human84%Calcium Mobilization[1]
Rat74 ± 2%Calcium Mobilization[1]
Glutamate CRC Fold Shift Human~10-fold (at 10 µM)Calcium Mobilization[1]
Binding Affinity (IC50) Human4.37 µM[3H]-mPEPy Displacement[1]

Selectivity Profile:

VU0409551 exhibits high selectivity for mGlu5 over other metabotropic glutamate receptors.

Receptor SubtypeActivityAssay TypeReference
mGlu1, mGlu2, mGlu3, mGlu4, mGlu6, mGlu7, mGlu8No significant activity at 10 µMFold-shift assays[1][3]

Mechanism of Action: Biased Signaling

A key feature of VU0409551 is its biased or "functionally selective" signaling. It potentiates mGlu5 coupling to Gαq-mediated signaling pathways, leading to downstream events such as calcium mobilization and ERK phosphorylation.[1][3] However, unlike many other mGlu5 PAMs, VU0409551 does not potentiate mGlu5 modulation of NMDA receptor currents.[1][3] This unique profile is thought to contribute to its favorable therapeutic window, avoiding the potential neurotoxicity and seizure liability associated with NMDA receptor potentiation.[1]

Key Experimental Protocols

Detailed methodologies for the primary in vitro assays used to characterize VU0409551 are provided below.

Calcium Mobilization Assay

This assay is a primary method for quantifying the potency and efficacy of mGlu5 PAMs. It measures the increase in intracellular calcium concentration following receptor activation.

Materials:

  • HEK293 cells stably expressing human or rat mGlu5.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Glutamate.

  • VU0409551.

  • Black-walled, clear-bottom 96- or 384-well microplates.

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR).

Protocol:

  • Cell Plating: Seed HEK293-mGlu5 cells into microplates and culture overnight to allow for adherence.

  • Dye Loading: Remove culture medium and add assay buffer containing a calcium-sensitive dye. Incubate to allow for dye loading into the cells.

  • Compound Preparation: Prepare serial dilutions of VU0409551 in assay buffer. Prepare a fixed concentration of glutamate (e.g., EC20) in assay buffer.

  • Assay Execution:

    • Place the microplate into the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add the VU0409551 dilutions to the wells and incubate.

    • Add the EC20 concentration of glutamate to initiate the response.

    • Measure the fluorescence intensity over time to detect changes in intracellular calcium.

  • Data Analysis: The increase in fluorescence is proportional to the intracellular calcium concentration. Data are typically normalized to the maximum glutamate response and plotted as a concentration-response curve to determine the EC50 and Emax of VU0409551.

ERK Phosphorylation Assay

This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream effector in the Gαq signaling cascade, to confirm the mechanism of action of VU0409551.

Materials:

  • HEK293 cells expressing mGlu5 or primary neurons.

  • Cell culture medium and serum.

  • VU0409551 and glutamate.

  • Lysis buffer.

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore).

  • Detection reagents (e.g., chemiluminescent substrate or fluorescent imaging system).

Protocol:

  • Cell Culture and Starvation: Culture cells to near confluence. Prior to the experiment, starve the cells in serum-free medium to reduce basal ERK phosphorylation.

  • Compound Treatment: Treat the starved cells with varying concentrations of VU0409551, with or without a fixed concentration of glutamate, for a specified time.

  • Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to extract cellular proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for subsequent steps.

  • Western Blotting or ELISA:

    • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-ERK and total-ERK. Visualize with appropriate secondary antibodies and detection reagents.

    • ELISA: Use a sandwich ELISA kit with wells coated with a capture antibody for ERK. Add cell lysates, followed by detection antibodies for phosphorylated and total ERK.

  • Data Analysis: Quantify the levels of phosphorylated ERK relative to total ERK. This provides a measure of the extent of ERK activation in response to VU0409551 treatment.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and methodologies described, the following diagrams are provided.

mGlu5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Binds VU0409551 VU0409551 (PAM) VU0409551->mGlu5 Potentiates Gq Gαq mGlu5->Gq Activates NMDA_Receptor NMDA Receptor Modulation mGlu5->NMDA_Receptor No Potentiation PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates ERK ERK Phosphorylation Ca_release->ERK Leads to PKC->ERK Leads to Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay Execution (FLIPR) cluster_analysis Data Analysis plate_cells 1. Plate HEK293-mGlu5 cells in 96/384-well plate incubate_cells 2. Incubate overnight plate_cells->incubate_cells load_dye 3. Load cells with calcium-sensitive dye incubate_cells->load_dye baseline 4. Read baseline fluorescence load_dye->baseline add_pam 5. Add VU0409551 baseline->add_pam add_agonist 6. Add EC₂₀ Glutamate add_pam->add_agonist read_fluorescence 7. Measure fluorescence change add_agonist->read_fluorescence normalize 8. Normalize data to max glutamate response read_fluorescence->normalize curve_fit 9. Generate concentration- response curve normalize->curve_fit determine_params 10. Determine EC₅₀ and Eₘₐₓ curve_fit->determine_params

References

JNJ-46778212: A Technical Guide to a Selective mGlu5 Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-46778212, also known as VU0409551, is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).[1][2] This document provides a comprehensive technical overview of its chemical structure, properties, and pharmacological profile. It includes detailed experimental protocols for key assays, summarized quantitative data, and visualizations of relevant biological pathways and experimental workflows. This compound has been investigated as a potential therapeutic agent for neurological and psychiatric disorders, including schizophrenia, due to its ability to enhance the signaling of the endogenous ligand, glutamate, at the mGlu5 receptor.[2][3]

Chemical Structure and Physicochemical Properties

This compound is a complex organic molecule with the molecular formula C20H17FN2O3.[1] Its chemical structure and key physicochemical properties are summarized below.

Chemical Structure:

(4-Fluorophenyl)(2-(phenoxymethyl)-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridin-5-yl)methanone

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C20H17FN2O3[1]
Molecular Weight 352.36 g/mol [1]
CAS Number 1363281-27-9[1]
Appearance White solid[1]
Solubility DMSO: 80 mg/mL (227.04 mM)[1]
pKa <2.0
SMILES Fc1ccc(cc1)C(=O)N1CCc2nc(COc3ccccc3)oc2C1[1]

Pharmacology

This compound acts as a positive allosteric modulator of the mGlu5 receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in synaptic plasticity and neurotransmission. As a PAM, this compound does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate.

Mechanism of Action

The primary mechanism of action of this compound is the potentiation of the mGlu5 receptor's response to glutamate.[1] This is achieved by binding to an allosteric site on the receptor, which is distinct from the orthosteric binding site for glutamate. This binding event induces a conformational change in the receptor that increases its affinity for glutamate and/or enhances the efficacy of G-protein coupling and subsequent downstream signaling. The potentiation of the human mGlu5 response by this compound has been demonstrated with an EC50 of 260 nM.[1]

In Vitro Pharmacology

The in vitro pharmacological profile of this compound has been characterized through various assays, demonstrating its potency and selectivity for the mGlu5 receptor.

Table 2: In Vitro Pharmacological Data for this compound

ParameterValueSpeciesAssayReference
EC50 (mGlu5 Potentiation) 260 nMHumanCalcium Mobilization[1]
Selectivity Highly selective for mGlu5 over mGlu1–4, 6–8--[2]
In Vivo Pharmacology & Pharmacokinetics

In vivo studies have demonstrated the central nervous system (CNS) penetration and pharmacological activity of this compound.

Table 3: In Vivo Pharmacokinetic Parameters of this compound in Rats

ParameterRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
Not Specified Oral3-56.6----

Note: Specific Cmax, Tmax, AUC, and half-life values from single comprehensive studies were not available in the searched literature. The provided dose range indicates the doses at which antipsychotic-like activity was observed in rats.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

Synthesis of this compound

A detailed, step-by-step synthesis protocol is available in the supplementary information of the primary literature.[2]

mGlu5 Positive Allosteric Modulator (PAM) Assay - Calcium Mobilization

This assay measures the ability of a compound to potentiate the glutamate-induced increase in intracellular calcium via the mGlu5 receptor.

  • Cell Line: HEK293 cells stably expressing the human mGlu5 receptor.

  • Assay Principle: Gq-coupled receptors like mGlu5, upon activation, lead to the release of intracellular calcium stores. This change in calcium concentration can be measured using a calcium-sensitive fluorescent dye.

  • Methodology:

    • Plate HEK293-hmGlu5 cells in a 96-well plate and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Prepare a dilution series of this compound in an appropriate assay buffer.

    • Add this compound to the cells at various concentrations.

    • Stimulate the cells with a sub-maximal concentration of glutamate (e.g., EC20).

    • Measure the fluorescence intensity using a plate reader to determine the intracellular calcium concentration.

    • Data are analyzed to determine the EC50 for potentiation.

In Vitro DMPK - Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes.

  • Materials: Liver microsomes (human, rat, etc.), NADPH regenerating system, test compound (this compound), and control compounds.

  • Methodology:

    • Incubate this compound (typically at 1 µM) with liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate (B84403) buffer (pH 7.4) at 37°C.

    • Initiate the metabolic reaction by adding an NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

    • Calculate the percentage of compound remaining at each time point and determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Visualizations

Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the mGlu5 receptor and the modulatory role of this compound.

mGlu5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Binds to orthosteric site JNJ_46778212 This compound (PAM) JNJ_46778212->mGlu5 Binds to allosteric site Gq_11 Gq/11 mGlu5->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Ca2_release->PKC Activates Downstream Downstream Signaling Ca2_release->Downstream PKC->Downstream

Caption: mGlu5 Receptor Signaling Pathway and this compound Modulation.

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing a novel mGlu5 PAM like this compound.

Experimental_Workflow Primary_Screening Primary Screening (e.g., Calcium Mobilization Assay) Selectivity_Assay Selectivity Profiling (vs. other mGluRs) Primary_Screening->Selectivity_Assay Active Compounds Binding_Assay Allosteric Site Binding (e.g., Radioligand Displacement) Selectivity_Assay->Binding_Assay Selective Compounds DMPK_Screening In Vitro DMPK (Microsomal Stability, Permeability) Binding_Assay->DMPK_Screening Confirmed Binders PK_Studies Pharmacokinetic Studies (Rodents) DMPK_Screening->PK_Studies Lead Candidates PD_Models Pharmacodynamic Models (e.g., Behavioral Assays) PK_Studies->PD_Models Tox_Studies Preliminary Toxicology PD_Models->Tox_Studies

Caption: Workflow for the Discovery and Characterization of an mGlu5 PAM.

References

JNJ-46778212: A Preclinical Candidate for Schizophrenia Targeting the Metabotropic Glutamate Receptor 5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-46778212, also known as VU0409551, is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). Developed through a collaboration between Janssen Research and Development and the Vanderbilt Center for Neuroscience Drug Discovery (VCNDD), it was investigated as a potential clinical candidate for the treatment of schizophrenia.[1][2] this compound demonstrated robust antipsychotic and cognition-enhancing efficacy in multiple preclinical models.[1][2][3] Despite its promising preclinical profile, its development was halted due to toxicology findings in Investigational New Drug (IND)-enabling studies.[3] This guide provides a comprehensive overview of the research use of this compound, its mechanism of action, and key experimental data.

Core Mechanism of Action

This compound functions as an mGlu5 PAM, meaning it binds to an allosteric site on the mGlu5 receptor to enhance the receptor's response to its endogenous ligand, glutamate.[1] This potentiation of mGlu5 signaling was explored as a novel therapeutic approach for schizophrenia, aiming to address the hypofunction of the N-methyl-D-aspartate receptor (NMDAR), a key hypothesis in the pathophysiology of the disorder.[4] A notable characteristic of this compound is its "stimulus bias," where it demonstrates efficacy in enhancing cognition and producing antipsychotic effects without directly potentiating NMDA receptor modulation, a feature that was hoped to provide a better therapeutic window and mitigate potential side effects.[1]

Quantitative In Vitro Pharmacology

The following table summarizes the key in vitro pharmacological data for this compound.

ParameterSpeciesValueDescription
EC50 Human260 nMPotentiation of the mGlu5 response in the presence of an EC20 concentration of glutamate.[1]
Glu Max % Human84%Maximum potentiation relative to the maximal glutamate response.[1]
Glutamate CRC Shift Human~10-foldLeftward shift of the glutamate concentration-response curve induced by 10 µM of this compound.[1]
IC50 Human4.37 µMDisplacement of [3H]-mPEPy, confirming binding to the MPEP allosteric site.[1]
Selectivity HumanHighly SelectiveNo significant activity observed at other mGlu receptors (mGlu1–4, 6–8) at a concentration of 10 µM.[1]

Signaling Pathway and Mechanism of Action

The diagram below illustrates the proposed mechanism of action for this compound as an mGlu5 PAM.

JNJ_46778212_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate_vesicle Glutamate mGlu5 mGlu5 Receptor Glutamate_vesicle->mGlu5 Binds Gq Gq Protein mGlu5->Gq Activates JNJ46778212 This compound (PAM) JNJ46778212->mGlu5 Binds to Allosteric Site PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Activates Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Induces Cellular_Response Enhanced Neuronal Excitability & Synaptic Plasticity Ca_release->Cellular_Response Leads to NMDAR_Modulation Indirect NMDAR Modulation Cellular_Response->NMDAR_Modulation Contributes to

This compound binds to an allosteric site on the mGlu5 receptor, enhancing its signaling cascade.

Experimental Protocols

In Vitro Pharmacology: mGlu5 Calcium Mobilization Assay

A key experiment to determine the potency of this compound was the calcium mobilization assay.

Objective: To measure the potentiation of the glutamate-induced calcium response by this compound in cells expressing the human mGlu5 receptor.

Methodology:

  • Cell Line: A stable cell line (e.g., CHO or HEK293) expressing the human mGlu5 receptor is used.

  • Cell Plating: Cells are seeded into 384-well plates and grown to confluence.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Addition: this compound is added at various concentrations to the wells.

  • Glutamate Stimulation: A fixed, sub-maximal (EC20) concentration of glutamate is added to stimulate the mGlu5 receptor.

  • Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence using a plate reader (e.g., FLIPR).

  • Data Analysis: The concentration-response curve for this compound is plotted, and the EC50 value is calculated.

The following diagram outlines the workflow for this assay.

Calcium_Mobilization_Workflow Start Start Cell_Culture Culture hmGlu5- expressing cells Start->Cell_Culture Plate_Cells Plate cells in 384-well plates Cell_Culture->Plate_Cells Dye_Loading Load cells with calcium-sensitive dye Plate_Cells->Dye_Loading Add_Compound Add varying concentrations of this compound Dye_Loading->Add_Compound Add_Glutamate Add EC20 concentration of glutamate Add_Compound->Add_Glutamate Measure_Fluorescence Measure fluorescence (calcium signal) Add_Glutamate->Measure_Fluorescence Analyze_Data Analyze data and calculate EC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Workflow for the in vitro mGlu5 calcium mobilization assay.

In Vivo Preclinical Models of Schizophrenia

This compound demonstrated efficacy in rodent models relevant to the domains of schizophrenia. While specific protocols are proprietary, the general methodologies are described below.

Models for Positive Symptoms (Psychosis):

  • Amphetamine-induced hyperlocomotion: This model assesses the ability of a compound to reverse the increased motor activity induced by amphetamine, a psychostimulant that enhances dopamine (B1211576) signaling.

  • Phencyclidine (PCP)-induced behaviors: PCP, an NMDAR antagonist, induces behaviors in rodents that mimic the positive and negative symptoms of schizophrenia.

Models for Cognitive Deficits:

  • Novel Object Recognition (NOR): This test evaluates learning and memory by assessing a rodent's ability to distinguish between a familiar and a novel object.

  • Contextual Fear Conditioning (CFC): This model assesses associative learning and memory by pairing a neutral context with an aversive stimulus.

Rationale for Discontinuation

Despite the promising in vitro and in vivo pharmacology, the progression of this compound was halted.[3] IND-enabling studies revealed toxicology findings that raised concerns about its safety profile for human use.[1][3] Specifically, chronic high-dose administration in rats led to neurotoxicity, a concern for mGlu5 PAMs.[1] This highlights the challenges in translating preclinical efficacy to clinical safety for this class of compounds.

Conclusion

This compound remains a significant research tool and a case study in the development of mGlu5 PAMs for schizophrenia. Its potent and selective profile, coupled with its demonstrated preclinical efficacy, validated the therapeutic potential of targeting the mGlu5 receptor. However, the toxicological findings underscore the critical importance of the therapeutic window for this mechanism. Future research in this area will likely focus on identifying mGlu5 PAMs with an improved safety profile, potentially through different chemical scaffolds or more refined stimulus bias.

References

JNJ-46778212: A Comprehensive Target Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-46778212, also known as VU0409551, is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5).[1][2] Developed through a collaboration between Janssen Research and Development and the Vanderbilt Center for Neuroscience Drug Discovery (VCNDD), this compound was identified as a clinical candidate for the treatment of schizophrenia.[3] Its mechanism of action, centered on the potentiation of the endogenous glutamate response at mGlu5, offered a novel therapeutic approach for the complex symptoms of this disorder.[1] This technical guide provides an in-depth overview of the target selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its pharmacological activity.

Core Target: Metabotropic Glutamate Receptor 5 (mGlu5)

This compound acts as a positive allosteric modulator at the MPEP (2-Methyl-6-(phenylethynyl)pyridine) binding site of the mGlu5 receptor.[1] As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. This modulatory activity is characterized by a potentiation of the glutamate-induced calcium response and a leftward shift in the glutamate concentration-response curve.[1]

Quantitative In Vitro Pharmacology at Human mGlu5

The following table summarizes the key in vitro pharmacological parameters of this compound at the human mGlu5 receptor.

ParameterValueDescription
EC50 of Potentiation 260 nMThe concentration of this compound that produces 50% of the maximal potentiation of the glutamate EC20 response.[1]
Maximal Potentiation (% Glu Max) 84%The maximum potentiation of the glutamate response achieved in the presence of this compound, expressed as a percentage of the maximal response to glutamate alone.[1]
Glutamate CRC Fold Shift ~10-foldThe factor by which the glutamate concentration-response curve is shifted to the left in the presence of 10 µM this compound.[1]
[3H]-mPEPy Displacement IC50 4.37 µMThe concentration of this compound that inhibits 50% of the binding of the radiolabeled MPEP-site ligand [3H]-mPEPy.[1]

Target Selectivity Profile

A critical aspect of the preclinical characterization of this compound was the assessment of its selectivity for mGlu5 over other related and unrelated biological targets.

Selectivity Against Other mGlu Receptors

This compound exhibits high selectivity for mGlu5 over other metabotropic glutamate receptor subtypes (mGlu1–4, 6–8).[1] At a concentration of 10 µM, the compound did not produce a significant fold-shift in the glutamate concentration-response curve at these other mGlu receptors, indicating a clean profile within this receptor family.[1]

Ancillary Pharmacology

Broader screening against a panel of other receptors and enzymes revealed a generally clean ancillary pharmacology profile. The only notable off-target interaction was weak binding to monoamine oxidase B (MAO-B).[1]

Off-TargetBinding Affinity (Ki)
MAO-B 6.4 µM

Experimental Methodologies

The following sections detail the experimental protocols used to generate the pharmacological data for this compound.

In Vitro Pharmacology: Calcium Mobilization Assay

The potentiation of the glutamate response by this compound was assessed using a calcium mobilization assay in a cell line stably expressing the human mGlu5 receptor.

G cluster_0 Cell Preparation cluster_1 Compound Addition & Measurement cluster_2 Data Analysis prep1 Plate cells expressing human mGlu5 receptor prep2 Incubate overnight prep1->prep2 prep3 Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) prep2->prep3 add1 Add varying concentrations of this compound prep3->add1 add2 Add a fixed EC20 concentration of glutamate add1->add2 measure Measure intracellular calcium concentration using a fluorescence plate reader add2->measure analyze1 Normalize fluorescence data analyze2 Plot concentration-response curves analyze1->analyze2 analyze3 Calculate EC50 of potentiation and maximal potentiation analyze2->analyze3

Workflow for the mGlu5 Calcium Mobilization Assay.
Radioligand Binding Assay

The binding of this compound to the MPEP site on the mGlu5 receptor was determined through a competitive radioligand binding assay.

G cluster_0 Assay Preparation cluster_1 Competition cluster_2 Measurement & Analysis prep1 Prepare cell membranes expressing human mGlu5 prep2 Incubate membranes with [3H]-mPEPy (radioligand) add_jnj Add increasing concentrations of this compound prep2->add_jnj add_nsb For non-specific binding, add a high concentration of a known MPEP ligand prep2->add_nsb filter Separate bound and free radioligand via filtration add_jnj->filter add_nsb->filter count Quantify bound radioactivity using liquid scintillation counting filter->count analyze Calculate IC50 value count->analyze

Workflow for the [3H]-mPEPy Radioligand Binding Assay.

Signaling Pathway

This compound modulates the canonical Gq-coupled signaling pathway of the mGlu5 receptor. Upon activation by glutamate, mGlu5 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium. This compound enhances this cascade in the presence of glutamate.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol mGlu5 mGlu5 Receptor Gq Gq mGlu5->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release triggers Glutamate Glutamate Glutamate->mGlu5 JNJ This compound (PAM) JNJ->mGlu5

mGlu5 Signaling Pathway Modulated by this compound.

Conclusion

This compound is a highly potent and selective positive allosteric modulator of the mGlu5 receptor. Its in vitro pharmacological profile is characterized by nanomolar potency in potentiating the glutamate response and a clean selectivity profile against other mGlu receptor subtypes and a broader panel of off-targets, with the exception of weak binding to MAO-B. These properties established this compound as a valuable tool for investigating the therapeutic potential of mGlu5 modulation and as a clinical candidate for schizophrenia. Despite its promising preclinical profile, development was paused due to toxicology findings in IND-enabling studies.[3] Nevertheless, the detailed characterization of its target selectivity profile provides a crucial benchmark for the development of future mGlu5 PAMs.

References

In-Depth Technical Guide: VU0409551, a Selective mGlu5 Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity, functional potency (EC50), and associated experimental methodologies for VU0409551, a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).

Core Compound Profile: VU0409551

VU0409551, also known as JNJ-46778212, is a potent and selective mGlu5 PAM.[1][2][3] It exhibits a distinct mechanism of action, selectively potentiating mGlu5 signaling through the Gαq pathway without enhancing the receptor's modulation of NMDAR currents.[1][4][5] This biased modulation is a key characteristic that may contribute to its favorable therapeutic window.[3] VU0409551 is a "pure" PAM in calcium mobilization assays, meaning it does not possess intrinsic agonist activity but enhances the response to an orthosteric agonist like glutamate.[3][4] It is a brain-penetrant and orally available compound that has shown efficacy in animal models for psychosis and cognitive enhancement.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for VU0409551's binding affinity and functional potency.

Parameter Receptor Value Assay Type Cell Line
EC50 Rat mGlu5235 nMCalcium Mobilization (in presence of EC20 glutamate)HEK293A
EC50 Human mGlu5260 nMCalcium Mobilization (in presence of EC20 glutamate)Not specified
KB (Affinity) mGlu589 nMOperational Model of Allosterism (pERK1/2 assay)mGlu5-expressing cells
IC50 α2A Adrenergic8.9 μMRadioligand Competition BindingNot specified
Ki MAO-B6.4 μMRadioligand BindingNot specified
Human IC50 mGlu5 (MPEP site)4.37 μM[3H]-mPEPy DisplacementNot specified

Table 1: Binding Affinity and Potency of VU0409551

Parameter Value Assay Type Details
Max Fold Shift (Glutamate CRC) 11-foldCalcium MobilizationAt a 30 μM concentration of VU0409551
Agonist Efficacy (τB) 1.04Operational Model of Allosterism (pERK1/2 assay)-
Cooperativity (β) 1.43Operational Model of Allosterism (pERK1/2 assay)With glutamate
Selectivity Highly selective for mGlu5Functional AssaysNo effect observed at other mGlu receptor subtypes (mGlu1,2,3,4,6,7,8) at 10 μM

Table 2: Additional Pharmacological Parameters for VU0409551

Experimental Protocols

Calcium Mobilization Assay for EC50 Determination

This protocol is a representative method for determining the EC50 of a PAM like VU0409551.

a. Cell Culture and Plating:

  • HEK293A cells stably expressing the rat or human mGlu5 receptor are cultured in DMEM supplemented with 10% FBS, 20 mM HEPES, 1 mM sodium pyruvate, and antibiotics.

  • Cells are plated at a density of 40,000-60,000 cells per well in a 96-well, black-walled, clear-bottom plate and incubated overnight.[6]

b. Dye Loading:

  • The culture medium is removed, and cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES and 2.5 mM probenecid).

  • Cells are then incubated with a calcium-sensitive dye (e.g., 2 μM Fluo-4 AM) in the assay buffer for 45-60 minutes at 37°C.[6]

c. Compound Addition and Measurement:

  • After incubation, the dye-containing buffer is removed, and fresh assay buffer is added.

  • A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FlexStation).

  • Varying concentrations of VU0409551 are added to the wells.

  • After a pre-incubation period with the PAM, a sub-maximal (EC20) concentration of glutamate is added to stimulate the receptor.

  • The change in intracellular calcium is measured as a change in fluorescence intensity.

d. Data Analysis:

  • The fluorescence response is normalized to the maximum response induced by a saturating concentration of glutamate.

  • The EC50 value is determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.

Radioligand Competition Binding Assay for Affinity Determination

This protocol describes a method to determine the binding affinity of VU0409551 to the MPEP allosteric site on the mGlu5 receptor.

a. Membrane Preparation:

  • HEK293 cells expressing the mGlu5 receptor are harvested and homogenized in a cold lysis buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer (e.g., 50 mM Tris, 0.9% NaCl, pH 7.4).[6]

  • Protein concentration is determined using a standard method like the BCA assay.

b. Competition Binding Reaction:

  • The assay is performed in a 96-well plate.

  • To each well, add the membrane preparation (e.g., 40 µg of protein).

  • Add serial dilutions of the unlabeled competitor (VU0409551).

  • Add a constant concentration of a radiolabeled ligand that binds to the MPEP site, such as [³H]-MPEP or [³H]-methoxyPEPy.[6][7]

  • For non-specific binding control wells, a high concentration of a known MPEP-site ligand is added.

  • The plate is incubated, typically for 60-90 minutes at room temperature, to allow the binding to reach equilibrium.

c. Filtration and Counting:

  • The binding reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.

  • The filters are washed with ice-cold wash buffer.

  • Scintillation fluid is added to the filters, and the radioactivity is counted using a scintillation counter.

d. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value (the concentration of VU0409551 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression.

  • The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Mandatory Visualizations

mGlu5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds to orthosteric site VU0409551 VU0409551 (PAM) VU0409551->mGluR5 Binds to allosteric site Gq Gαq mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Effects Ca2->Downstream ERK pERK1/2 PKC->ERK Activates pathway leading to ERK->Downstream

Caption: mGlu5 Receptor Gαq Signaling Pathway potentiated by VU0409551.

Experimental_Workflow cluster_setup Assay Setup cluster_execution Experiment Execution cluster_analysis Data Analysis Cell_Culture 1. Culture mGlu5- expressing cells Plating 2. Plate cells in 96-well plates Cell_Culture->Plating Dye_Loading 3. Load cells with Ca²⁺ sensitive dye Plating->Dye_Loading Add_PAM 4. Add varying concentrations of VU0409551 (PAM) Dye_Loading->Add_PAM Add_Agonist 5. Add EC20 concentration of Glutamate (Agonist) Add_PAM->Add_Agonist Measure_Fluorescence 6. Measure fluorescence change (Ca²⁺ influx) Add_Agonist->Measure_Fluorescence Normalize_Data 7. Normalize data to max agonist response Measure_Fluorescence->Normalize_Data Curve_Fitting 8. Fit data to concentration-response curve Normalize_Data->Curve_Fitting Calculate_EC50 9. Determine EC50 value Curve_Fitting->Calculate_EC50

Caption: Experimental workflow for determining the EC50 of VU0409551.

References

JNJ-46778212: A Positive Allosteric Modulator of mGlu5 and its Role in Glutamatergic Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JNJ-46778212, also known as VU0409551, is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).[1][2] This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action within the glutamatergic signaling pathway. It is intended for researchers, scientists, and drug development professionals seeking detailed information on the preclinical pharmacology of this compound. The guide includes a compilation of key quantitative data, detailed experimental methodologies for cited assays, and visual representations of its signaling cascade and experimental workflows.

Introduction to Glutamatergic Signaling and mGlu5

The glutamate system is the primary excitatory neurotransmitter system in the central nervous system (CNS) and plays a crucial role in synaptic plasticity, learning, and memory.[3] Metabotropic glutamate receptors (mGluRs) are G protein-coupled receptors that modulate neuronal excitability and synaptic transmission.[3] Among the eight subtypes of mGluRs, mGlu5 is of significant interest as a therapeutic target for neurological and psychiatric disorders, including schizophrenia.[1] mGlu5 receptors are predominantly expressed postsynaptically and are functionally associated with N-methyl-D-aspartate (NMDA) receptors, key players in the NMDA receptor hypofunction hypothesis of schizophrenia.[1] Positive allosteric modulators of mGlu5 do not activate the receptor directly but rather enhance the receptor's response to the endogenous ligand, glutamate. This mechanism offers a more nuanced approach to modulating receptor activity compared to orthosteric agonists.[4]

Mechanism of Action of this compound

This compound acts as a positive allosteric modulator at the mGlu5 receptor.[1][5][6] It binds to a site on the receptor that is distinct from the glutamate binding site (orthosteric site).[1] This allosteric binding potentiates the receptor's response to glutamate, leading to an amplification of the downstream signaling cascade.[1]

Signaling Pathway

The potentiation of mGlu5 by this compound enhances intracellular calcium mobilization, a key signaling event mediated by this Gq-coupled receptor. The binding of glutamate to mGlu5, amplified by this compound, activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Binds JNJ46778212 This compound (PAM) JNJ46778212->mGlu5 Potentiates Gq Gq mGlu5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers Downstream Downstream Signaling Ca_release->Downstream

Caption: this compound Signaling Pathway.

Quantitative In Vitro Pharmacology

The following tables summarize the key in vitro pharmacological parameters of this compound.

Table 1: In Vitro Potency and Efficacy

ParameterSpeciesValueNotes
EC50 Human260 nMPotentiation of glutamate-induced calcium release in HEK293 cells expressing human mGlu5.[1][5][6]
% Glu Max Human84%Maximal potentiation relative to the maximal response of glutamate.[1]
Glutamate CRC Shift Human~10-foldLeftward shift of the glutamate concentration-response curve in the presence of 10 µM this compound.[1]
IC50 Human4.37 µMDisplacement of [3H]-mPEPy, confirming binding to the MPEP allosteric site.[1]

Table 2: Selectivity Profile

Receptor SubtypeActivity
mGlu1-4, 6-8 No significant activity at 10 µM.[1]

Table 3: In Vitro DMPK and Physicochemical Properties

ParameterSpeciesValue
Metabolic Stability (% remaining after 15 min) Human15%
Rat35%
Dog26%
Plasma Protein Binding (fu) Human3.2%
Rat7%
Mouse24.1%
Dog9.6%
Brain Tissue Binding (fu, brain) Not Specified3.7%
Solubility FaSSIF35 µg/mL
30% BCD8-9 mg/mL

Preclinical In Vivo Efficacy

This compound has demonstrated efficacy in preclinical models relevant to the symptom domains of schizophrenia.

Table 4: In Vivo Efficacy in Rodent Models

ModelSpeciesEndpointMinimum Effective Dose (MED)
Contextual Fear Conditioning Not SpecifiedCognition1 mg/kg, p.o.[1]
Novel Object Recognition Not SpecifiedCognition3 mg/kg, p.o.[1]
Amphetamine-induced Hyperlocomotion RatAntipsychotic-like activity3-56.6 mg/kg, p.o.[6]
Prefrontal Dopamine Levels RatNeurochemical change10 mg/kg, p.o. (increase)[1]
Septal cFos mRNA Not SpecifiedNeuronal activation40 mg/kg, p.o. (153% increase)[1]

Experimental Protocols

In Vitro Calcium Mobilization Assay

This assay is used to determine the potency and efficacy of this compound as a positive allosteric modulator of mGlu5.

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis HEK293 HEK293 cells stably expressing human mGlu5 Plating Plate cells in 384-well plates HEK293->Plating Incubation1 Incubate for 24 hours Plating->Incubation1 Loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Incubation1->Loading Incubation2 Incubate for 1 hour Loading->Incubation2 Addition Add this compound at varying concentrations Incubation2->Addition Glutamate_add Add a sub-maximal (EC₂₀) concentration of glutamate Addition->Glutamate_add Measurement Measure fluorescence intensity (e.g., using FLIPR) Glutamate_add->Measurement CRC Generate concentration- response curves Measurement->CRC EC50_calc Calculate EC₅₀ and % Glu Max CRC->EC50_calc

Caption: Workflow for Calcium Mobilization Assay.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human mGlu5 receptor are cultured under standard conditions.

  • Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and allowed to adhere overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

  • Compound Addition: The dye solution is removed, and cells are washed. This compound, diluted to various concentrations, is added to the wells.

  • Glutamate Stimulation: After a brief incubation with the compound, a fixed, sub-maximal (EC20) concentration of glutamate is added to stimulate the mGlu5 receptor.

  • Signal Detection: Changes in intracellular calcium are monitored in real-time by measuring fluorescence intensity using an instrument such as a Fluorometric Imaging Plate Reader (FLIPR).

  • Data Analysis: The fluorescence data is used to generate concentration-response curves, from which the EC50 (the concentration of compound that produces 50% of the maximal potentiation) and the maximal potentiation (% Glu Max) are calculated.[1]

In Vivo Contextual Fear Conditioning

This behavioral paradigm assesses the effect of this compound on associative learning and memory, a cognitive domain often impaired in schizophrenia.

Methodology:

  • Training Phase: Rodents are placed in a novel conditioning chamber and, after a period of exploration, are presented with an unconditioned stimulus (e.g., a mild foot shock) paired with the context of the chamber (the conditioned stimulus).

  • Treatment: this compound or vehicle is administered orally (p.o.) at specified doses (e.g., 1 mg/kg) before or after the training phase, depending on the aspect of memory being investigated (acquisition, consolidation, or retrieval).

  • Testing Phase: 24 to 48 hours after training, the animals are returned to the same chamber (without the unconditioned stimulus).

  • Measurement: The primary dependent measure is the amount of time the animal spends "freezing" (a species-specific fear response). Increased freezing time is interpreted as a stronger memory of the aversive context.

  • Data Analysis: Freezing behavior is scored and compared between the this compound-treated and vehicle-treated groups to determine the effect of the compound on fear memory.

Safety and Tolerability

While this compound showed a promising preclinical profile, concerns regarding potential target-based adverse effects have been noted for mGlu5 PAMs.[1] In IND-enabling studies, chronic administration of this compound at a high dose (360 mg/kg, p.o. for 30 days) induced Fluoro-Jade C staining in a small number of rats, indicating neuronal injury.[1] This finding led to a pause in the compound's progression to allow for further investigation of the therapeutic window for this class of modulators.[1]

Conclusion

This compound is a well-characterized mGlu5 positive allosteric modulator that demonstrates potent and selective activity in vitro and efficacy in preclinical models of schizophrenia-related cognitive deficits and psychosis. Its mechanism of action, centered on the potentiation of endogenous glutamatergic signaling, represents a departure from traditional monoaminergic-based antipsychotic therapies. While the preclinical data are robust, further investigation is required to fully establish a safe therapeutic window for chronic administration in humans. This technical guide provides a foundational understanding of this compound's role in glutamatergic signaling, offering valuable insights for researchers and clinicians in the field of neuroscience and drug development.

References

Methodological & Application

Application Notes and Protocols for JNJ-46778212 (VU0409551) In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of JNJ-46778212 (also known as VU0409551), a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). The following sections detail recommended dosages for rats and mice, protocols for common behavioral assays, and an overview of the compound's mechanism of action.

Introduction

This compound is a brain-penetrant small molecule that enhances the function of mGluR5, a G-protein coupled receptor implicated in various neurological and psychiatric disorders.[1][2][3] Preclinical studies have demonstrated its efficacy in rodent models of psychosis and cognitive deficits, suggesting its potential as a therapeutic agent.[1][4] Notably, this compound exhibits stimulus bias, potentiating mGluR5 coupling to Gαq-mediated signaling pathways without significantly modulating N-methyl-D-aspartate (NMDA) receptor currents, which may offer a favorable safety profile.

Data Presentation: In Vivo Dosages

The following table summarizes the reported in vivo dosages of this compound in rats and mice from preclinical studies.

SpeciesDosage RangeRoute of AdministrationObserved EffectReference
Rat 3 - 56.6 mg/kgOral (p.o.)Dose-dependent reversal of amphetamine-induced hyperlocomotion (antipsychotic-like activity).[1][1]
10 mg/kgOral (p.o.)Minimum effective dose in amphetamine-induced hyperlocomotion model.[1][1]
23 mg/kgOral (p.o.)ED50 in amphetamine-induced hyperlocomotion model.[4][4]
up to 450 mg/kgOral (p.o.)Chronic dosing for 14 days did not elicit seizure activity.[1][1]
Mouse 3 mg/kgIntraperitoneal (i.p.)Subchronic (8 days) administration improved memory deficits in a Huntington's disease model.[4][5][4][5]
10 and 30 mg/kgNot specifiedUsed in pharmacokinetic and dose-finding experiments.[6][6]
30 mg/kgNot specifiedUsed in SR-/- mice reversal studies.[6][6]
120 mg/kgOral (p.o.)High dose administered for four consecutive days did not induce FJC staining or seizures.[1][1]

Experimental Protocols

Formulation for In Vivo Administration

Note: The optimal vehicle for this compound may vary depending on the experimental conditions and the specific salt form of the compound. It is recommended to perform small-scale solubility and stability tests prior to preparing a large batch for dosing.

For Oral Administration (Suspension):

While specific formulations for this compound in published studies are not always detailed, a common vehicle for oral gavage of hydrophobic compounds in rodents is a suspension in an aqueous vehicle containing a suspending agent and a surfactant.

  • Vehicle: 0.5% (w/v) Methylcellulose (B11928114) with 0.1% (v/v) Tween 80 in sterile water.

  • Preparation:

    • Weigh the required amount of this compound powder.

    • Prepare the vehicle by dissolving Tween 80 in sterile water, followed by the gradual addition of methylcellulose with continuous stirring until a homogenous suspension is formed.

    • Levigate the this compound powder with a small amount of the vehicle to form a paste.

    • Gradually add the remaining vehicle to the paste while continuously mixing to achieve the desired final concentration.

    • Ensure the final suspension is homogenous before each administration.

For Intraperitoneal Administration (Solution/Suspension):

For intraperitoneal injection, a solution or a fine suspension is required. This compound is reported to be soluble in DMSO and ethanol.[4]

  • Vehicle: A solution of DMSO and saline. The final concentration of DMSO should be kept to a minimum (ideally ≤10%) to avoid toxicity.

  • Preparation:

    • Dissolve this compound in a minimal amount of DMSO.

    • Slowly add sterile saline to the DMSO solution while vortexing to reach the final desired concentration.

    • Observe for any precipitation. If precipitation occurs, the formulation may need to be optimized (e.g., by adding a co-solvent like PEG400 or a surfactant like Tween 80).

Amphetamine-Induced Hyperlocomotion in Rats

This model is commonly used to assess the antipsychotic-like potential of test compounds.

  • Animals: Male Sprague-Dawley or Wistar rats (250-350 g).

  • Housing: Animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Habituation: Acclimate the rats to the testing room for at least 1 hour before the experiment. Habituate the animals to the open-field arenas for 30-60 minutes on the day prior to testing.

  • Procedure:

    • On the test day, place the rats individually into the open-field arenas and allow them to habituate for 30 minutes.

    • Administer this compound (e.g., 3, 10, 30, 56.6 mg/kg, p.o.) or vehicle.

    • After the appropriate pretreatment time for this compound (typically 30-60 minutes for oral administration), administer D-amphetamine sulfate (B86663) (e.g., 0.5-1.5 mg/kg, i.p. or s.c.).[7][8]

    • Immediately after amphetamine administration, record the locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes using an automated activity monitoring system.

  • Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-10 minutes) and as a cumulative count. Compare the activity of the this compound-treated groups to the vehicle-treated, amphetamine-challenged group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Signaling Pathways and Experimental Workflows

mGluR5 Signaling Pathway Modulated by this compound

This compound acts as a positive allosteric modulator of mGluR5. Upon binding of the endogenous ligand glutamate, mGluR5, a Gq/11-coupled receptor, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events can lead to the activation of downstream pathways, including the extracellular signal-regulated kinase (ERK) 1/2 pathway, which is involved in synaptic plasticity and cellular responses.

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 JNJ_46778212 This compound (PAM) JNJ_46778212->mGluR5 + Gq11 Gαq/11 mGluR5->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes PKC PKC DAG->PKC Activates Downstream Downstream Cellular Responses Ca_ER->Downstream ERK ERK1/2 PKC->ERK Activates ERK->Downstream

Figure 1: Simplified mGluR5 signaling pathway modulated by this compound.

Experimental Workflow for Amphetamine-Induced Hyperlocomotion Assay

The following diagram illustrates the typical workflow for evaluating the efficacy of this compound in the rat amphetamine-induced hyperlocomotion model.

Experimental_Workflow cluster_setup Preparation cluster_dosing Dosing cluster_testing Testing & Analysis Animal_Acclimation Animal Acclimation (≥ 1 week) Habituation Habituation to Testing Room & Arena Animal_Acclimation->Habituation Vehicle_JNJ Administer Vehicle or This compound (p.o.) Habituation->Vehicle_JNJ Pretreatment Pretreatment Period (30-60 min) Vehicle_JNJ->Pretreatment Amphetamine Administer Amphetamine (i.p./s.c.) Pretreatment->Amphetamine Activity_Recording Record Locomotor Activity (60-90 min) Amphetamine->Activity_Recording Data_Analysis Data Analysis Activity_Recording->Data_Analysis

Figure 2: Experimental workflow for the amphetamine-induced hyperlocomotion assay.

References

Application Notes and Protocols for VU0409551 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: VU0409551 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5).[1][2] As a "pure" PAM, it does not possess intrinsic agonist activity in certain assays but enhances the receptor's response to the endogenous ligand, glutamate.[3] A key feature of VU0409551 is its biased signaling profile; it potentiates Gαq-coupled signaling pathways, such as intracellular calcium mobilization and ERK1/2 phosphorylation, but does not potentiate mGlu5 modulation of N-methyl-D-aspartate (NMDA) receptor currents.[3][4][5] This biased agonism may contribute to its favorable therapeutic window and has made it a valuable tool compound for investigating the roles of mGlu5 in neuropsychiatric disorders like schizophrenia.[1]

These application notes provide essential data and detailed protocols for utilizing VU0409551 in cell culture-based experiments.

Compound Technical Data

For successful experimental design, it is crucial to understand the physicochemical properties of VU0409551.

PropertyValue
Molecular Weight 352.36 g/mol
Formula C₂₀H₁₇FN₂O₃
CAS Number 1363281-27-9
Solubility Soluble to 100 mM in DMSO, 50 mM in ethanol
Storage Store at +4°C
Purity ≥98%
(Data sourced from R&D Systems)

In Vitro Pharmacological Data

VU0409551's potency as an mGlu5 PAM has been characterized in various cell-based assays.

Assay SystemParameterValueReference
HEK293 cells expressing human mGlu5EC₅₀260 nM[1]
HEK293A cells expressing rat mGlu5EC₅₀235 nM[3]
Primary rat cortical astrocytesEC₅₀317 nM[3]
Glutamate Concentration Response Curve (CRC) ShiftFold Shift~10-fold at 10 µM[1]
Selectivity-Highly selective for mGlu5 over mGlu₁₋₄,₆₋₈[1][3]

Signaling Pathways and Experimental Workflow

VU0409551 modulates specific intracellular signaling cascades downstream of mGlu5 activation.

VU0409551_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosolic Signaling mGlu5 mGlu5 Receptor NMDA NMDA Receptor mGlu5->NMDA Does NOT Potentiate (Biased Signaling) Gq11 Gαq/11 mGlu5->Gq11 Activates PLC PLC Gq11->PLC Activates MAPK MAPK (ERK1/2) Phosphorylation Gq11->MAPK Leads to Glutamate Glutamate Glutamate->mGlu5 Binds (Orthosteric) VU0409551 VU0409551 (PAM) VU0409551->mGlu5 Binds (Allosteric) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Acts on PKC PKC DAG->PKC Activates Ca Ca²⁺ Mobilization ER->Ca Releases PKC->MAPK Leads to PI3K PI3K/AKT Pathway PKC->PI3K Influences Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis arrow A Prepare VU0409551 Stock Solution (DMSO) B Culture & Seed Cells (e.g., HEK293-mGlu5) a1 a1 A->a1 C Load Cells with Calcium-Sensitive Dye a2 a2 B->a2 D Wash & Add Assay Buffer a3 a3 C->a3 E Pre-incubate with VU0409551 or Vehicle a4 a4 D->a4 F Add Glutamate (EC₂₀) Stimulation a5 a5 E->a5 G Measure Fluorescence (e.g., Plate Reader) a6 a6 F->a6 H Analyze Data: Calculate EC₅₀ & % Max Response a7 a7 G->a7 a1->B a2->C a3->D a4->E a5->F a6->G a7->H

References

JNJ-46778212: Application Notes and Protocols for Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of JNJ-46778212 (also known as VU0409551) in preclinical behavioral studies, with a focus on models relevant to schizophrenia. The protocols detailed below are synthesized from published research to guide the design and execution of similar experiments.

Introduction

This compound is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). It has demonstrated efficacy in preclinical models of schizophrenia, suggesting potential for antipsychotic and cognitive-enhancing effects.[1][2][3] This document outlines the methodologies for assessing the behavioral effects of this compound in established rodent models.

Mechanism of Action and Signaling Pathway

This compound acts as an mGlu5 PAM, enhancing the receptor's response to the endogenous agonist, glutamate. The mGlu5 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway.[4][5] Upon activation, Gαq stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4][5][6] These signaling cascades can subsequently modulate downstream effectors, including the mitogen-activated protein kinase (MAPK) pathway, influencing synaptic plasticity and neuronal excitability.[4][7] Notably, the therapeutic effects of this compound in preclinical schizophrenia models are achieved without direct potentiation of NMDA receptor function.

mGlu5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Binds to orthosteric site This compound This compound This compound->mGlu5 Binds to allosteric site Gaq Gαq mGlu5->Gaq Activates PLC Phospholipase C (PLC) Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates Synaptic_Plasticity Modulation of Synaptic Plasticity Ca2->Synaptic_Plasticity MAPK MAPK Pathway PKC->MAPK Activates MAPK->Synaptic_Plasticity

Caption: Simplified mGlu5 receptor signaling pathway activated by this compound.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in key behavioral models relevant to schizophrenia.

Table 1: Efficacy in Models of Psychosis

Behavioral AssaySpeciesAdministrationMED/ED₅₀Maximum Effect
Amphetamine-Induced HyperlocomotionRatp.o.MED: 10 mg/kg, ED₅₀: 23 mg/kg~78% reversal at 100 mg/kg
Conditioned Avoidance RespondingRatp.o.ED₅₀: 65 mg/kg-

Table 2: Efficacy in Models of Cognitive Impairment

Behavioral AssaySpeciesAdministrationMED
Contextual Fear ConditioningRatp.o.1 mg/kg
Novel Object RecognitionRatp.o.3 mg/kg

Experimental Protocols

Reversal of Amphetamine-Induced Hyperlocomotion (AHL)

This model assesses the potential antipsychotic activity of a compound by measuring its ability to reverse the hyperlocomotor effects of a psychostimulant like amphetamine.

Experimental Workflow:

AHL_Workflow cluster_pre Pre-Treatment Phase cluster_test Test Day cluster_analysis Data Analysis Habituation Habituation to Locomotor Activity Chambers (e.g., 3 days, 60 min/day) Baseline Baseline Activity Recording (30 min) Habituation->Baseline Drug_Admin Administer this compound (p.o.) or Vehicle Baseline->Drug_Admin Pre-treatment interval (e.g., 60 min) Amphetamine_Admin Administer Amphetamine (e.g., 0.5-1.5 mg/kg, s.c.) Drug_Admin->Amphetamine_Admin Drug absorption time Post_Amphetamine Record Locomotor Activity (60-90 min) Amphetamine_Admin->Post_Amphetamine Analysis Analyze Locomotor Activity (e.g., distance traveled, ambulatory counts) Post_Amphetamine->Analysis NOR_Workflow cluster_setup Setup cluster_trial1 Familiarization Phase (T1) cluster_iti Inter-Trial Interval (ITI) cluster_trial2 Test Phase (T2) cluster_analysis Data Analysis Habituation Habituation to Test Arena (e.g., 1-3 days, 5-10 min/day) Drug_Admin Administer this compound (p.o.) or Vehicle Habituation->Drug_Admin T1 Exposure to two identical objects (3-5 min) Drug_Admin->T1 Pre-treatment interval ITI Retention Interval (e.g., 1-24 hours) T1->ITI T2 Exposure to one familiar and one novel object (3-5 min) ITI->T2 Analysis Calculate Discrimination Index: (Time_novel - Time_familiar) / (Time_novel + Time_familiar) T2->Analysis CFC_Workflow cluster_day1 Training Day cluster_day2 Testing Day cluster_analysis Data Analysis Drug_Admin Administer this compound (p.o.) or Vehicle Habituation Place in conditioning chamber (2-3 min) Drug_Admin->Habituation Pre-treatment interval Shock Deliver footshock(s) (e.g., 1-3 shocks, 0.5-0.8 mA, 2s) Habituation->Shock Testing Return to the same chamber (no shock) and measure freezing (e.g., 5 min) Shock->Testing 24-hour delay Analysis Calculate Percentage of Time Spent Freezing Testing->Analysis

References

Application Notes and Protocols for JNJ-46778212 in Electrophysiology Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-46778212 (also known as VU0409551) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).[1][2][3] As an MPEP site PAM, it enhances the receptor's response to the endogenous ligand, glutamate.[1][2] This document provides detailed application notes and protocols for the utilization of this compound in various electrophysiological recording paradigms, enabling researchers to effectively probe its effects on neuronal activity and synaptic plasticity.

Mechanism of Action

This compound allosterically modulates the mGlu5 receptor, a G-protein coupled receptor (GPCR) that is predominantly coupled to the Gαq signaling pathway.[1] Upon activation, Gαq stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC).

Furthermore, mGlu5 activation can potentiate N-methyl-D-aspartate receptor (NMDAR) currents, a crucial mechanism in synaptic plasticity.[1] However, this compound has been characterized as a biased PAM, meaning it selectively potentiates Gαq-mediated signaling without significantly affecting the potentiation of NMDAR currents.[1][4] This biased agonism may contribute to its favorable therapeutic profile. Another potential mechanism involves the mGlu5-mediated release of endocannabinoids, leading to the suppression of GABAergic inhibition and a resulting disinhibition of pyramidal neurons.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound based on published in vitro and ex vivo studies.

Table 1: In Vitro Potency and Efficacy of this compound

ParameterSpeciesAssayValueReference
EC50 (Potentiation)HumanCalcium Mobilization (HEK293 cells)260 nM[1][2]
EC50 (Potentiation)RatCalcium Mobilization (R10A cells)235 nM[1]
Max Glu EfficacyHumanCalcium Mobilization (HEK293 cells)84%[1][2]
Glutamate CRC Fold ShiftHumanCalcium Mobilization (HEK293 cells)~10-fold at 10 µM[1][2]
IC50 (Binding)Human[3H]-mPEPy Displacement4.37 µM[1]

Table 2: Electrophysiological Effects of this compound (VU0409551)

ExperimentPreparationConcentrationObserved EffectReference
NMDA-evoked currentsRat Hippocampal CA1 Pyramidal Cells10 µMNo significant potentiation[1]
EPSCNMDA/EPSCAMPA RatioRat Hippocampal Slices (SC-CA1)10 µMNo significant effect[1]
Theta Burst Stimulation-induced LTPRat Hippocampal Slices (SC-CA1)Not specifiedDoes not potentiate maximal LTP[1]
DHPG-induced LTDRat Hippocampal Slices (SC-CA1)Not specifiedPotentiates LTD[1]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of NMDA Receptor-Mediated Currents in Hippocampal Slices

Objective: To assess the effect of this compound on NMDA receptor-mediated currents in CA1 pyramidal neurons.

Materials:

  • This compound (stock solution in DMSO)

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 126 NaCl, 2.5 KCl, 2.0 CaCl2, 1.0 MgSO4, 1.25 NaH2PO4, 26 NaHCO3, and 10 d-glucose, bubbled with 95% O2/5% CO2.

  • Intracellular solution containing (in mM): 130 Cs-MeSO3, 5 NaCl, 10 TEA, 5 QX-314, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, and 0.4 GTP-Na (pH adjusted to ~7.3 with CsOH).

  • NMDA (0.5-1 mM solution in a patch pipette)

  • Tetrodotoxin (TTX, 1 µM)

  • Bicuculline (B1666979) (20 µM)

  • Rat hippocampal slices (300-400 µm)

Procedure:

  • Prepare transverse hippocampal slices from rats (17-28 days old) and allow them to recover in oxygenated aCSF for at least 1 hour.

  • Transfer a slice to the recording chamber and continuously perfuse with aCSF at 30-32°C.

  • Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron in voltage-clamp mode.

  • Hold the cell at a membrane potential of -65 to -70 mV.

  • To isolate NMDA receptor currents, add TTX (1 µM) and bicuculline (20 µM) to the perfusion solution.

  • Induce NMDA receptor-mediated currents by pressure ejecting NMDA (0.5-1 mM) onto the dendritic field near the soma of the recorded cell every 30 seconds using a Picospritzer.

  • Record a stable baseline of NMDA-evoked currents for 5-10 minutes.

  • Bath-apply this compound at the desired concentration (e.g., 10 µM) and continue recording the NMDA-evoked currents.

  • Wash out the drug and record the recovery of the response.

  • Analyze the amplitude and kinetics of the NMDA-evoked currents before, during, and after drug application.

Protocol 2: Field Excitatory Postsynaptic Potential (fEPSP) Recordings to Assess Long-Term Potentiation (LTP)

Objective: To determine the effect of this compound on the induction of long-term potentiation at the Schaffer collateral-CA1 synapse.

Materials:

  • This compound (stock solution in DMSO)

  • Artificial cerebrospinal fluid (aCSF) as described in Protocol 1.

  • Rat hippocampal slices (400 µm)

  • Bipolar stimulating electrode

  • Glass recording microelectrode filled with aCSF

Procedure:

  • Prepare and recover hippocampal slices as described in Protocol 1.

  • Place a slice in the recording chamber and perfuse with aCSF at 30-32°C.

  • Position a bipolar stimulating electrode in the stratum radiatum to stimulate the Schaffer collateral afferents.

  • Place a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.

  • Obtain a stable baseline of fEPSPs by delivering single pulses at 0.05 Hz. The stimulus intensity should be set to elicit a fEPSP amplitude that is 30-50% of the maximum.

  • Record a stable baseline for at least 20 minutes.

  • Apply this compound to the perfusion bath at the desired concentration.

  • After 10-20 minutes of drug application, induce LTP using a theta-burst stimulation (TBS) protocol (e.g., one train of nine bursts of four pulses at 100 Hz, with a 230 ms (B15284909) interburst interval).[5]

  • Continue recording fEPSPs at 0.05 Hz for at least 60 minutes post-TBS.

  • Analyze the slope of the fEPSP and express it as a percentage of the pre-LTP baseline.

Visualizations

Signaling Pathways

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space mGluR5 mGluR5 Gq Gαq mGluR5->Gq Activates NMDAR NMDAR mGluR5->NMDAR Potentiates (Biased against by JNJ) Endocannabinoid Endocannabinoid Synthesis mGluR5->Endocannabinoid Stimulates Glutamate Glutamate Glutamate->mGluR5 Binds JNJ46778212 This compound (PAM) JNJ46778212->mGluR5 Potentiates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC Activation DAG->PKC

Caption: Signaling pathway of mGluR5 activation and modulation by this compound.

Experimental Workflow

G start Start slice_prep Prepare Acute Hippocampal Slices start->slice_prep recovery Slice Recovery (in aCSF) slice_prep->recovery recording Establish Electrophysiological Recording (Whole-Cell or Field) recovery->recording baseline Record Stable Baseline recording->baseline drug_app Bath Apply This compound baseline->drug_app stimulation Apply Stimulation Protocol (e.g., NMDA puff, TBS) drug_app->stimulation post_drug_rec Record Post-Stimulation Response stimulation->post_drug_rec washout Washout Drug post_drug_rec->washout analysis Data Analysis washout->analysis end End analysis->end

Caption: General workflow for electrophysiological experiments with this compound.

Logical Relationship: Biased Allosteric Modulation

G mGluR5 mGluR5 Receptor Gq_pathway Gαq-PLC-Ca²⁺ Signaling mGluR5->Gq_pathway Strongly Potentiates NMDAR_potentiation NMDAR Current Potentiation mGluR5->NMDAR_potentiation Weakly/No Potentiation JNJ46778212 This compound (Biased PAM) JNJ46778212->mGluR5 Therapeutic_efficacy Potential Therapeutic Efficacy Gq_pathway->Therapeutic_efficacy Adverse_effects Potential Adverse Effects NMDAR_potentiation->Adverse_effects

Caption: Biased modulation of mGluR5 by this compound.

References

Application Notes and Protocols for JNJ-46778212 in Synaptic Plasticity Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-46778212, also known as VU0409551, is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). A key characteristic of this compound is its "signal bias." While it potentiates mGluR5-mediated signaling pathways leading to long-term depression (LTD), it does not potentiate mGluR5 modulation of N-methyl-D-aspartate (NMDA) receptor currents or NMDA receptor-dependent long-term potentiation (LTP).[1] This unique profile makes this compound a valuable pharmacological tool for dissecting the specific roles of mGluR5-dependent signaling in synaptic plasticity, distinct from NMDA receptor-mediated effects.

These application notes provide detailed protocols for utilizing this compound to study its effects on synaptic plasticity, specifically focusing on the potentiation of mGluR5-dependent LTD and the lack of effect on NMDA receptor-dependent LTP in hippocampal slices.

Mechanism of Action

This compound binds to an allosteric site on the mGluR5, distinct from the glutamate binding site. This binding potentiates the receptor's response to the endogenous agonist glutamate. The signal bias of this compound is characterized by its potentiation of Gαq-coupled signaling pathways, leading to downstream events such as intracellular calcium mobilization and extracellular signal-regulated kinase (ERK) phosphorylation.[1] However, it does not enhance the mGluR5-mediated potentiation of NMDA receptor currents, a pathway implicated in some forms of LTP.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data regarding the pharmacological profile and effects of this compound on synaptic plasticity.

Table 1: In Vitro Pharmacological Profile of this compound

ParameterValueSpecies/SystemReference
mGluR5 PAM Potency (EC50) 260 nMHuman mGluR5, in the presence of EC20 glutamate[1]
Fold-shift of Glutamate CRC ~10-fold leftward shiftHuman mGluR5[1]
Binding Site MPEP siteHuman mGluR5[1]
Selectivity Highly selective for mGluR5 over mGluR1-4, 6-8Rat mGluRs[1]

Table 2: Effect of this compound on Synaptic Plasticity in Hippocampal Slices

Plasticity TypeExperimental ConditionEffect of this compound (10 µM)Quantitative ChangeReference
mGluR5-dependent LTD Induced by DHPG (a Group I mGluR agonist)PotentiationSpecific quantitative data on the percentage of potentiation is not available in the provided search results.[1]
NMDA Receptor-dependent LTP Induced by Theta Burst Stimulation (TBS)No potentiationNo significant change in fEPSP slope compared to TBS alone.

Experimental Protocols

Protocol 1: Potentiation of mGluR5-Dependent Long-Term Depression (LTD) with this compound

This protocol describes how to induce and measure mGluR5-dependent LTD in acute hippocampal slices using the Group I mGluR agonist (S)-3,5-dihydroxyphenylglycine (DHPG) and to observe its potentiation by this compound.

Materials:

  • This compound (VU0409551)

  • (S)-3,5-dihydroxyphenylglycine (DHPG)

  • Artificial cerebrospinal fluid (aCSF)

  • Acute hippocampal slices (e.g., from rat or mouse)

  • Electrophysiology recording setup (including amplifier, digitizer, stimulating and recording electrodes)

  • Perfusion system

Procedure:

  • Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) using standard techniques and allow them to recover in oxygenated aCSF for at least 1 hour.

  • Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording: Establish a stable baseline of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).

  • Drug Application:

    • Begin perfusion with aCSF containing 10 µM this compound. Allow the slice to incubate in the presence of this compound for at least 20 minutes to ensure equilibration.

    • Co-apply 50-100 µM DHPG along with 10 µM this compound for 5-10 minutes to induce LTD.

  • Washout and Recording:

    • Wash out both DHPG and this compound by perfusing with standard aCSF.

    • Continue recording fEPSPs for at least 60 minutes post-DHPG application to monitor the induction and maintenance of LTD.

  • Data Analysis:

    • Measure the slope of the fEPSPs.

    • Normalize the fEPSP slopes to the average baseline value.

    • Compare the magnitude of LTD induced in the presence of this compound to control experiments performed with DHPG alone.

Protocol 2: Assessing the Lack of Effect of this compound on NMDA Receptor-Dependent Long-Term Potentiation (LTP)

This protocol is designed to demonstrate the signal bias of this compound by showing its inability to potentiate NMDA receptor-dependent LTP induced by theta-burst stimulation (TBS).

Materials:

  • This compound (VU0409551)

  • Artificial cerebrospinal fluid (aCSF)

  • Acute hippocampal slices

  • Electrophysiology recording setup with a theta-burst stimulus protocol capability

  • Perfusion system

Procedure:

  • Slice Preparation and Electrode Placement: Follow steps 1 and 2 from Protocol 1.

  • Baseline Recording: Establish a stable baseline of fEPSPs for at least 20-30 minutes.

  • Drug Application: Perfuse the slice with aCSF containing 10 µM this compound for at least 20 minutes prior to LTP induction.

  • LTP Induction: Induce LTP using a standard theta-burst stimulation (TBS) protocol (e.g., 4 pulses at 100 Hz, repeated 10 times at 5 Hz).

  • Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes following TBS to monitor the induction and maintenance of LTP.

  • Data Analysis:

    • Measure and normalize the fEPSP slopes as described in Protocol 1.

    • Compare the magnitude of LTP induced in the presence of this compound to control experiments where LTP is induced with TBS alone. The expectation is that there will be no significant difference in the magnitude of LTP between the two conditions.

Visualizations

mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds JNJ_46778212 This compound JNJ_46778212->mGluR5 Potentiates Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2 Ca²⁺ ER->Ca2 Releases PKC PKC Ca2->PKC Activates ERK ERK PKC->ERK Activates LTD LTD ERK->LTD Leads to

Caption: Signaling pathway of mGluR5 potentiation by this compound leading to LTD.

Experimental_Workflow_LTD start Start: Prepare Acute Hippocampal Slices recovery Slice Recovery (≥1 hour in aCSF) start->recovery baseline Establish Stable Baseline fEPSP Recording (20-30 min) recovery->baseline drug_app Apply this compound (10 µM) (20 min incubation) baseline->drug_app ltd_induction Induce LTD with DHPG (50-100 µM, 5-10 min) + this compound drug_app->ltd_induction washout Washout with aCSF ltd_induction->washout post_record Record fEPSPs (≥60 min) washout->post_record analysis Data Analysis: Normalize to baseline, compare to control post_record->analysis end End analysis->end

Caption: Experimental workflow for studying this compound-potentiated mGluR5-LTD.

JNJ_vs_Plasticity cluster_ltd mGluR5-Dependent LTD cluster_ltp NMDA-Dependent LTP JNJ This compound mGluR5_LTD mGluR5-mediated LTD Pathway JNJ->mGluR5_LTD Acts on NMDA_LTP NMDA Receptor-mediated LTP Pathway JNJ->NMDA_LTP Does not act on Potentiation Potentiation mGluR5_LTD->Potentiation NoEffect No Potentiation NMDA_LTP->NoEffect

Caption: Logical relationship of this compound's effects on LTD and LTP.

References

JNJ-46778212: Application Notes and Protocols for a Positive Allosteric Modulator of mGlu5 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

JNJ-46778212, also known as VU0409551, is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).[1][2][3] mGlu5 receptors are G-protein coupled receptors that play a significant role in modulating excitatory synaptic transmission and plasticity. While the user's initial query mentioned N-methyl-D-aspartate (NMDA) receptor function, it is important to clarify that this compound directly targets the mGlu5 receptor. However, mGlu5 and NMDA receptors are often co-localized at the postsynaptic density and functionally interact, which is a key area of interest in neuroscience research, particularly in the context of schizophrenia.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound to study mGlu5 receptor function.

Data Presentation

In Vitro Pharmacology of this compound
ParameterValueCell LineAssay TypeReference
EC50 (Potentiation) 260 nMHEK293 cells expressing human mGlu5Calcium Mobilization[4]
Fold Shift ~10-fold leftward shift of the glutamate CRC (at 10 µM)HEK293 cells expressing human mGlu5Calcium Mobilization
Selectivity Highly selective for mGlu5 over mGlu1-4, 6-8 (at 10 µM)Various cell lines expressing mGlu subtypesNot Specified
Binding Site MPEP allosteric siteNot SpecifiedCompetitive Binding Assay
In Vivo Efficacy of this compound
Preclinical ModelSpeciesEndpointMinimum Effective Dose (MED)Reference
Amphetamine-Induced Hyperlocomotion RatReversal of hyperlocomotion3-10 mg/kg, p.o.[3]
Novel Object Recognition Not explicitly stated for this compound, but a relevant model for cognitive enhancement by mGlu5 PAMs.Improved recognition memoryNot Applicable[5][6]

Signaling Pathways and Experimental Workflows

NMDAR-Dependent Synaptic Plasticity Signaling Pathway

NMDAR_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Spine Glutamate_pre Glutamate AMPA_R AMPAR Glutamate_pre->AMPA_R Binds NMDA_R NMDAR Glutamate_pre->NMDA_R Binds mGluR5 mGluR5 Glutamate_pre->mGluR5 Binds Ca2_ion Ca²⁺ NMDA_R->Ca2_ion Influx PKC PKC mGluR5->PKC via Gq/PLC CaM Calmodulin Ca2_ion->CaM CaMKII CaMKII CaM->CaMKII CaM->PKC CaMKII->AMPA_R Phosphorylation & Trafficking PKC->NMDA_R Modulation PKA PKA MAPK MAPK/ERK PKA->MAPK CREB CREB MAPK->CREB Gene_Expression Gene Expression CREB->Gene_Expression LTP LTP Gene_Expression->LTP

Caption: NMDAR-dependent signaling cascade in long-term potentiation (LTP).

Experimental Workflow for Characterizing an mGlu5 PAM

mGlu5_PAM_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Interpretation Binding_Assay Radioligand Binding Assay ([³H]-MPEP) Affinity_Potency Determine Affinity (Ki) & Potency (EC₅₀) Binding_Assay->Affinity_Potency Calcium_Assay Calcium Mobilization Assay Efficacy_Selectivity Assess Efficacy & Selectivity Calcium_Assay->Efficacy_Selectivity Selectivity_Screen Selectivity Screening Selectivity_Screen->Efficacy_Selectivity PK_Studies Pharmacokinetic Studies PK_PD_Modeling PK/PD Modeling PK_Studies->PK_PD_Modeling AHL_Model Amphetamine-Induced Hyperlocomotion Behavioral_Effects Evaluate Antipsychotic & Pro-cognitive Effects AHL_Model->Behavioral_Effects NOR_Test Novel Object Recognition NOR_Test->Behavioral_Effects Affinity_Potency->PK_PD_Modeling Efficacy_Selectivity->PK_PD_Modeling PK_PD_Modeling->Behavioral_Effects

Caption: Workflow for preclinical evaluation of an mGlu5 PAM.

Experimental Protocols

Radioligand Binding Assay for mGlu5 ([³H]-M-MPEP Competition Assay)

This protocol is adapted from established methods for characterizing ligands that bind to the MPEP allosteric site on the mGlu5 receptor.[7][8][9]

Objective: To determine the binding affinity (Ki) of this compound for the mGlu5 receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human mGlu5 receptor

  • [³H]-M-MPEP (radioligand)

  • Unlabeled M-MPEP (for non-specific binding)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • 96-well plates

  • Cell harvester

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture and harvest cells expressing the mGlu5 receptor.

    • Homogenize cells in ice-cold hypotonic lysis buffer.

    • Centrifuge to pellet membranes and wash the pellet with assay buffer.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration. Store at -80°C.

  • Assay Setup:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL of [³H]-M-MPEP (at a concentration near its Kd, typically 2-5 nM) and 50 µL of assay buffer.

      • Non-specific Binding (NSB): 50 µL of [³H]-M-MPEP and 50 µL of a high concentration of unlabeled M-MPEP (e.g., 10 µM).

      • Competition: 50 µL of [³H]-M-MPEP and 50 µL of each dilution of this compound.

  • Incubation:

    • Add 100 µL of the membrane preparation (typically 20-50 µg of protein) to each well.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Washing:

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting and Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting NSB from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This protocol is a standard method to assess the functional activity of mGlu5 PAMs by measuring changes in intracellular calcium.[10][11]

Objective: To determine the potency (EC₅₀) of this compound in potentiating the glutamate-induced calcium response.

Materials:

  • HEK293 cells stably expressing the rat or human mGlu5 receptor

  • Fluo-4 AM or other suitable calcium-sensitive dye

  • Pluronic F-127

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Glutamate

  • This compound

  • 96- or 384-well black-walled, clear-bottom plates

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating:

    • Seed mGlu5-expressing HEK293 cells into 96- or 384-well plates and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 45-60 minutes at 37°C.

  • Assay Protocol:

    • Prepare serial dilutions of this compound and a fixed, sub-maximal (EC₂₀) concentration of glutamate in assay buffer.

    • Place the cell plate in the fluorescence plate reader.

    • Record a baseline fluorescence reading.

    • Add the this compound dilutions to the wells and incubate for a specified time (e.g., 2-15 minutes).

    • Add the EC₂₀ concentration of glutamate and continue to record the fluorescence signal.

  • Data Analysis:

    • Measure the peak fluorescence response after glutamate addition.

    • Normalize the data to the response with glutamate alone.

    • Plot the normalized response against the log concentration of this compound to determine the EC₅₀ for potentiation.

Amphetamine-Induced Hyperlocomotion in Rats

This is a widely used preclinical model to assess the antipsychotic-like potential of a compound.[12][13][14][15][16]

Objective: To evaluate the ability of this compound to reverse amphetamine-induced hyperlocomotion.

Animals:

  • Male Sprague-Dawley or Wistar rats

Apparatus:

  • Open-field arenas equipped with automated photobeam detection systems to measure locomotor activity.

Procedure:

  • Habituation:

    • Habituate the rats to the open-field arenas for 30-60 minutes for at least two consecutive days prior to testing.

  • Drug Administration:

    • On the test day, administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle via oral gavage (p.o.).

    • After a pre-treatment time (e.g., 60 minutes), administer amphetamine (e.g., 0.5-1.5 mg/kg, intraperitoneally, i.p.).

  • Behavioral Testing:

    • Immediately after amphetamine injection, place the rats in the open-field arenas and record locomotor activity for 60-90 minutes.

  • Data Analysis:

    • Quantify locomotor activity (e.g., distance traveled, beam breaks).

    • Compare the locomotor activity of the this compound-treated groups to the vehicle-treated group that received amphetamine.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Conclusion

This compound is a valuable research tool for investigating the role of mGlu5 receptors in normal physiology and in pathological conditions. The protocols provided herein offer a framework for the in vitro and in vivo characterization of this mGlu5 PAM. As with any experimental procedure, optimization of these protocols for specific laboratory conditions and research questions is recommended. The complex interplay between mGlu5 and NMDA receptors remains a critical area of investigation, and this compound provides a selective means to probe the mGlu5 component of this interaction.

References

Troubleshooting & Optimization

JNJ-46778212 solubility in DMSO and ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, handling, and experimental use of JNJ-46778212.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

Data Presentation: this compound Solubility

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
DMSO80 mg/mL[1]227.04 mM[1]Sonication is recommended to aid dissolution.[1]
Ethanol (B145695)Not specifiedNot specifiedEmpirical determination is recommended.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound in high-purity, anhydrous DMSO. For detailed steps, please refer to the Experimental Protocols section.

Q3: My this compound solution in DMSO appears to have particulates. What should I do?

A3: If you observe particulates, we recommend sonicating the solution in a water bath to facilitate complete dissolution. Gentle warming can also be applied. If particulates persist, it may indicate that the solution is supersaturated or that the compound has degraded. Please refer to the Troubleshooting Guide for further instructions.

Q4: What is the mechanism of action for this compound?

A4: this compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). It binds to an allosteric site on the receptor, enhancing its response to the endogenous ligand, glutamate.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Compound will not dissolve in DMSO - Insufficient solvent volume- Low-quality or hydrated DMSO- Inadequate mixing- Ensure the correct volume of DMSO is used for the desired concentration.- Use fresh, anhydrous, high-purity DMSO.- Vortex the solution vigorously and sonicate in a water bath for 10-15 minutes. Gentle warming to 37°C can also help.
Precipitation occurs when adding DMSO stock to aqueous media - The final concentration exceeds the aqueous solubility of the compound.- Rapid change in solvent polarity.- Lower the final working concentration of this compound.- Perform serial dilutions of the DMSO stock in the aqueous medium. Add the stock solution dropwise while gently vortexing the medium.
Inconsistent experimental results - Improper storage of stock solution.- Multiple freeze-thaw cycles.- Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (Molecular Weight: 352.36 g/mol )

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipettes

    • Vortex mixer

    • Water bath sonicator

  • Procedure:

    • Calculate the required mass of this compound. For 1 mL of a 10 mM stock solution, you will need:

      • Mass = 10 mmol/L * 1 L/1000 mL * 352.36 g/mol * 1000 mg/g = 3.52 mg

    • Weigh out the calculated amount of this compound powder and place it in a sterile vial.

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Cap the vial tightly and vortex for 1-2 minutes until the powder is dispersed.

    • If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Store the stock solution at -20°C or -80°C in single-use aliquots.

Visualizations

JNJ_46778212_Signaling_Pathway This compound Mechanism of Action cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling mGlu5 mGlu5 Receptor Gq Gq Protein mGlu5->Gq Activates JNJ This compound (PAM) JNJ->mGlu5 Binds to allosteric site Glutamate Glutamate (Endogenous Ligand) Glutamate->mGlu5 Binds to orthosteric site PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream Leads to PKC->Downstream Leads to

Caption: this compound acts as a positive allosteric modulator of the mGlu5 receptor.

Dissolution_Workflow Troubleshooting Dissolution Issues start Start: Compound (this compound) + Solvent (DMSO/Ethanol) vortex Vortex vigorously (1-2 minutes) start->vortex check1 Is the solution clear? vortex->check1 sonicate Sonicate in water bath (10-15 minutes) check1->sonicate No success Solution is ready for use/ Store at -20°C or -80°C check1->success Yes check2 Is the solution clear? sonicate->check2 warm Gentle warming (37°C) (5-10 minutes) check2->warm No check2->success Yes check3 Is the solution clear? warm->check3 check3->success Yes fail Issue persists: - Consider lower concentration - Verify solvent quality - Contact technical support check3->fail No

Caption: A logical workflow for troubleshooting common dissolution problems.

References

Troubleshooting JNJ-46778212 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the troubleshooting guide for JNJ-46778212. This resource is designed to assist researchers, scientists, and drug development professionals in addressing experimental variability and other common issues encountered when working with this novel VAK1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective ATP-competitive inhibitor of Variability-Associated Kinase 1 (VAK1). By binding to the ATP pocket of VAK1, it prevents the phosphorylation of its downstream target, Factor-X (FX). This, in turn, blocks the translocation of phosphorylated FX to the nucleus and subsequent activation of stress-response gene expression.

Q2: Why am I seeing significant variability in the IC50 values of this compound across different cell lines?

Variability in IC50 values can be attributed to several factors:

  • VAK1 Expression Levels: Different cell lines may express varying levels of the VAK1 protein. Higher expression levels might require higher concentrations of this compound to achieve the same level of inhibition.

  • Cellular ATP Concentrations: As an ATP-competitive inhibitor, the efficacy of this compound can be influenced by intracellular ATP levels, which can fluctuate between cell types.

  • Drug Efflux Pump Activity: The presence and activity of multidrug resistance transporters (e.g., P-glycoprotein) can vary, leading to different intracellular concentrations of the compound.

Q3: My downstream gene expression analysis does not correlate with the observed inhibition of FX phosphorylation. What could be the cause?

This discrepancy can arise from a few key areas:

  • Timing of Experiments: The kinetics of FX phosphorylation and the subsequent transcriptional changes can vary. Ensure that the time points for both assays are optimized. Peak FX phosphorylation may occur earlier than the peak in downstream gene expression.

  • Off-Target Effects: While this compound is highly selective for VAK1, at higher concentrations, off-target effects on other kinases or signaling pathways cannot be entirely ruled out.

  • Alternative Signaling Pathways: The targeted stress-response genes may be regulated by pathways independent of VAK1/FX signaling.

Troubleshooting Guides

Issue 1: High Variability in Western Blot Results for Phospho-FX

Problem: You are observing inconsistent levels of phospho-FX (pFX) inhibition after treatment with this compound.

Possible Causes and Solutions:

CauseRecommended Solution
Cell Confluency Ensure that cells are seeded at a consistent density and are at a similar confluency (e.g., 70-80%) at the time of treatment. High confluency can alter cellular signaling.
Inconsistent Lysis Use a standardized lysis protocol with fresh phosphatase and protease inhibitors. Ensure complete cell lysis to solubilize all proteins.
Antibody Performance Validate the specificity of your primary antibodies for both total FX and pFX. Run appropriate controls, such as cells not treated with the stressor. Titrate antibodies to determine the optimal concentration.
Loading Inconsistencies Perform a total protein quantification (e.g., BCA assay) and load equal amounts of protein for each sample. Normalize pFX signal to a loading control (e.g., GAPDH, β-actin) or total FX.
Issue 2: Inconsistent Downstream Gene Expression in qPCR

Problem: The modulation of target gene expression by this compound is not reproducible.

Possible Causes and Solutions:

CauseRecommended Solution
RNA Integrity Assess RNA quality and integrity (e.g., using a Bioanalyzer) before proceeding with reverse transcription. Ensure the A260/A280 ratio is ~2.0.
Primer Efficiency Validate qPCR primer efficiency for all target and reference genes. The efficiency should be between 90-110%.
Choice of Housekeeping Genes Use at least two stable housekeeping genes for normalization. The stability of these genes should be validated under your specific experimental conditions, as stress can alter their expression.
Cell Cycle Synchronization If your cell line is sensitive to cell cycle-dependent signaling, consider synchronizing the cells before treatment to reduce variability.

Experimental Protocols

Key Experiment: Western Blot for Phospho-FX Inhibition
  • Cell Seeding: Plate cells at a density of 2 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat cells with the desired concentrations of this compound or vehicle control for 1 hour.

  • Stimulation: Induce cellular stress (e.g., with 100 µM H₂O₂ for 30 minutes) to activate the VAK1 pathway.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane on a 4-12% Bis-Tris gel. Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-pFX, anti-total FX, anti-GAPDH) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature and visualize using an ECL substrate.

Visualizations

VAK1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cellular Stressor Cellular Stressor VAK1 VAK1 Cellular Stressor->VAK1 activates FX FX VAK1->FX phosphorylates pFX pFX FX->pFX Stress-Response Genes Stress-Response Genes pFX->Stress-Response Genes activates transcription JNJ This compound JNJ->VAK1 inhibits Experimental_Workflow Cell Seeding Cell Seeding This compound\nPre-treatment This compound Pre-treatment Cell Seeding->this compound\nPre-treatment Stressor\nStimulation Stressor Stimulation This compound\nPre-treatment->Stressor\nStimulation Cell Lysis Cell Lysis Stressor\nStimulation->Cell Lysis Western Blot (pFX) Western Blot (pFX) Cell Lysis->Western Blot (pFX) RNA Extraction RNA Extraction Cell Lysis->RNA Extraction qPCR (Gene Expression) qPCR (Gene Expression) RNA Extraction->qPCR (Gene Expression) Troubleshooting_Tree High Variability? High Variability? Western Blot (pFX) Western Blot (pFX) High Variability?->Western Blot (pFX) qPCR (Gene Expression) qPCR (Gene Expression) High Variability?->qPCR (Gene Expression) Check Cell Confluency Check Cell Confluency Western Blot (pFX)->Check Cell Confluency Validate Antibodies Validate Antibodies Western Blot (pFX)->Validate Antibodies Verify Protein Loading Verify Protein Loading Western Blot (pFX)->Verify Protein Loading Assess RNA Integrity Assess RNA Integrity qPCR (Gene Expression)->Assess RNA Integrity Validate Primer Efficiency Validate Primer Efficiency qPCR (Gene Expression)->Validate Primer Efficiency Confirm Housekeeping Genes Confirm Housekeeping Genes qPCR (Gene Expression)->Confirm Housekeeping Genes

Technical Support Center: JNJ-46778212 and Comparators

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-46778212 and other relevant compounds.

Toxicology Data Summary

The following tables summarize the key toxicology findings for this compound, JNJ-42165279, and rilzabrutinib (B1431308).

Table 1: Preclinical Toxicology Profile of this compound (VU0409551)

Test TypeResultSpeciesKey Findings & Implications
Genotoxicity
Ames TestNegative ("clean")[1]BacterialIndicates a low likelihood of mutagenicity.
Cytotoxicity
High Content Cytotoxicity Assay>30 μM[1]In vitroSuggests low potential for direct cell killing at concentrations relevant for most in vitro experiments.
In Vivo Toxicology
Neurotoxicity (Fluoro-Jade C Staining)PositiveRatChronic administration of a high dose (360 mg/kg for 30 days) induced neuronal degeneration. This finding led to the pause in the compound's development and suggests a potential for mechanism-based neurotoxicity with prolonged, high-level exposure.
Drug Metabolism and Pharmacokinetics (DMPK)
Cytochrome P450 (CYP) ProfileIC50 >25 μM for CYP1A2, 2C9, 2D6, 3A4[1]In vitroExceptional profile, indicating a low risk of drug-drug interactions mediated by these major CYP enzymes.
GSH/CN Trapping StudiesNegative ("clean")[1]In vitroSuggests a low potential for the formation of reactive metabolites.

Table 2: Clinical Safety Profile of JNJ-42165279

Study PhaseDosagePopulationKey Findings & Implications
Phase I Multiple Ascending DoseNot specifiedHealthy Volunteers"No safety concerns were identified."[2] Side effects were few and of mild intensity.[3]
Phase II25 mg, twice-dailyAdolescents and Adults with Autism Spectrum Disorder"demonstrated an acceptable safety profile."[4]

Table 3: Clinical Safety Profile of Rilzabrutinib (Phase 3 LUNA3 Study)

Adverse Event (AE)Rilzabrutinib (400 mg twice daily)PlaceboGradeKey Findings & Implications
Common Treatment-Related AEs Primarily mild to moderate gastrointestinal side effects.
Diarrhea23%[5][6][7][8]4%[5][8]Mainly Grade 1/2[5][6][7][8]
Nausea17%[5][6][7][8]6%[5][8]Mainly Grade 1/2[5][6][7][8]
Headache8%[5][6][7][8]1%[5][8]Mainly Grade 1/2[5][6][7][8]
Abdominal Pain6%[5][6][7][8]1%[5][8]Mainly Grade 1/2[5][6][7][8]
Serious Treatment-Related AEs
Peripheral Embolism1 patient[5][7][8][9]0Grade 3[5][7][8][9]Occurred in a patient with multiple risk factors, highlighting a potential risk in susceptible populations.

Experimental Protocols

Fluoro-Jade C Staining for Neurotoxicity Assessment

This protocol is a general guideline for identifying degenerating neurons in brain tissue sections.

Objective: To detect neuronal degeneration in tissue sections from animals treated with a test compound.

Materials:

  • Gelatin-coated microscope slides

  • Slide warmer

  • Staining jars

  • Basic alcohol solution (1% NaOH in 80% ethanol)

  • 70% ethanol (B145695)

  • Distilled water

  • 0.06% Potassium permanganate (B83412) solution

  • 0.0001% Fluoro-Jade C staining solution in 0.1% acetic acid

  • Xylene

  • Mounting medium (e.g., DPX)

Procedure:

  • Tissue Preparation: Mount brain sections onto gelatin-coated slides and dry them on a slide warmer at 50-60°C for at least 30 minutes.[10]

  • Rehydration and Permeabilization:

    • Immerse slides in the basic alcohol solution for 5 minutes.[10]

    • Transfer to 70% ethanol for 2 minutes.[10]

    • Rinse in distilled water for 2 minutes.[10]

  • Oxidation: Incubate slides in 0.06% potassium permanganate solution for 10 minutes. This step helps to reduce background staining.[10]

  • Rinsing: Rinse slides in distilled water for 2 minutes.[10]

  • Staining: Incubate slides in the 0.0001% Fluoro-Jade C staining solution for 10 minutes.[10]

  • Washing: Rinse the slides three times in distilled water for 1 minute each.[10]

  • Drying: Dry the slides on a slide warmer at 50°C for at least 5 minutes.[10]

  • Clearing and Coverslipping: Clear the slides in xylene and then coverslip using a mounting medium.

Data Interpretation: Degenerating neurons will fluoresce brightly under a fluorescence microscope with a filter set appropriate for fluorescein (B123965) (FITC).

Troubleshooting Guides & FAQs

This compound

Q1: I am observing unexpected neuronal cell death in my in vitro culture after treatment with this compound. What could be the cause?

A1:

  • Concentration: While the reported cytotoxicity is >30 μM, prolonged exposure or use in highly sensitive neuronal cultures could lead to toxicity at lower concentrations. Consider performing a dose-response and time-course experiment to determine the toxicity threshold in your specific cell type.

  • Mechanism-Based Toxicity: this compound is a positive allosteric modulator (PAM) of mGlu5. Over-potentiation of mGlu5 signaling can lead to excitotoxicity, especially in the presence of high glutamate (B1630785) concentrations in your culture medium. Ensure your medium's glutamate levels are physiological.

  • Off-Target Effects: Although highly selective, off-target effects at high concentrations cannot be entirely ruled out. Review the literature for known off-target activities of mGlu5 PAMs.

Q2: My in vivo study with this compound is showing behavioral changes in the animals that are not consistent with the expected pharmacological effect. Could this be a sign of toxicity?

A2:

  • Neurotoxicity: The preclinical data in rats showed neurotoxicity with chronic high-dose administration. The behavioral changes you are observing could be an early indicator of central nervous system toxicity. It is crucial to include neurobehavioral assessments in your study design and consider histopathological analysis of the brain tissue at the end of the study, potentially using markers like Fluoro-Jade C.

  • Dose and Duration: The observed neurotoxicity with this compound was dose- and duration-dependent. Re-evaluate your dosing regimen. It may be necessary to reduce the dose or the duration of treatment to stay within a therapeutic window.

JNJ-42165279

Q3: Are there any known significant safety concerns with JNJ-42165279 in preclinical or clinical studies?

A3: Based on the available Phase I clinical trial data in healthy volunteers, JNJ-42165279 was reported to have no significant safety concerns and was well-tolerated, with only a few mild side effects.[2][3] A study in individuals with Autism Spectrum Disorder also found it to have an acceptable safety profile.[4] However, as with any investigational drug, it is essential to monitor for any unexpected adverse events in your experiments.

Rilzabrutinib

Q4: We are planning a preclinical study with rilzabrutinib. What are the most common toxicities we should monitor for?

A4: Based on the Phase 3 clinical trial data, the most frequently observed treatment-related adverse events are gastrointestinal in nature. You should monitor your animals for:

  • Diarrhea

  • Nausea (which may manifest as decreased food intake or weight loss in animals)

  • Abdominal pain (which may be indicated by postural changes or reluctance to be handled)

While less common, it is also important to be aware of the potential for thromboembolic events, as a case of peripheral embolism was reported in a clinical trial patient with pre-existing risk factors.[5][7][8][9]

Q5: How can I mitigate the gastrointestinal side effects of rilzabrutinib in my animal studies?

A5:

  • Dose Optimization: Ensure you are using the lowest effective dose. Conduct a dose-ranging study to identify a dose that provides the desired pharmacological effect with minimal gastrointestinal upset.

  • Formulation and Dosing Regimen: Consider the formulation of the drug and the dosing schedule. Splitting the daily dose may help to reduce peak plasma concentrations and associated gastrointestinal side effects.

  • Supportive Care: Provide supportive care to the animals as needed, such as ensuring adequate hydration and nutrition.

Signaling Pathways and Experimental Workflows

This compound: mGlu5 Signaling Pathway and Potential for Neurotoxicity

mGlu5_Signaling This compound (mGlu5 PAM) Signaling and Neurotoxicity Pathway JNJ This compound (mGlu5 PAM) mGlu5 mGlu5 Receptor JNJ->mGlu5 Positive Allosteric Modulation Gq Gq/11 mGlu5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC NMDAR NMDA Receptor Ca_release->NMDAR Potentiates PKC->NMDAR Potentiates Ca_influx Excessive Ca2+ Influx NMDAR->Ca_influx Neurotoxicity Excitotoxicity & Neuronal Degeneration Ca_influx->Neurotoxicity

Caption: this compound potentiates mGlu5 signaling, potentially leading to neurotoxicity.

JNJ-42165279: FAAH Inhibition and Endocannabinoid Signaling

FAAH_Inhibition JNJ-42165279 (FAAH Inhibitor) Mechanism of Action JNJ_FAAH JNJ-42165279 FAAH Fatty Acid Amide Hydrolase (FAAH) JNJ_FAAH->FAAH Inhibits Hydrolysis Hydrolysis FAAH->Hydrolysis Catalyzes Anandamide Anandamide (AEA) & other FAAs Anandamide->Hydrolysis CB1R Cannabinoid Receptor 1 (CB1) Anandamide->CB1R Activates Inactive Inactive Metabolites Hydrolysis->Inactive Therapeutic Therapeutic Effects (e.g., Anxiolysis) CB1R->Therapeutic

Caption: JNJ-42165279 inhibits FAAH, increasing endocannabinoid levels and therapeutic effects.

Rilzabrutinib: BTK Inhibition in B-Cells

BTK_Inhibition Rilzabrutinib (BTK Inhibitor) Signaling Pathway in B-Cells Rilzabrutinib Rilzabrutinib BTK Bruton's Tyrosine Kinase (BTK) Rilzabrutinib->BTK Inhibits BCR B-Cell Receptor (BCR) Lyn_Syk Lyn / Syk BCR->Lyn_Syk Activates Lyn_Syk->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 Downstream Downstream Signaling (NF-κB, MAPK) DAG_IP3->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation

Caption: Rilzabrutinib inhibits BTK, blocking downstream signaling for B-cell proliferation.

General Experimental Workflow for In Vivo Toxicology Assessment

Toxicology_Workflow General Experimental Workflow for In Vivo Toxicology Assessment start Study Design (Dose, Duration, Species) dosing Compound Administration start->dosing monitoring In-Life Monitoring (Clinical Signs, Body Weight) dosing->monitoring collection Sample Collection (Blood, Tissues) monitoring->collection clin_path Clinical Pathology (Hematology, Clinical Chemistry) collection->clin_path histopath Histopathology (Organ Examination) collection->histopath data_analysis Data Analysis & Interpretation clin_path->data_analysis special_stains Specialized Stains (e.g., Fluoro-Jade C) histopath->special_stains special_stains->data_analysis report Toxicology Report data_analysis->report

Caption: A generalized workflow for conducting in vivo toxicology studies.

References

Potential off-target effects of VU0409551

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of VU0409551.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of VU0409551?

A1: VU0409551 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).[1][2] It enhances the receptor's response to the endogenous ligand, glutamate.

Q2: What are the known off-target interactions of VU0409551?

A2: VU0409551 has a generally clean off-target profile. However, weak interactions have been reported with Monoamine Oxidase B (MAO-B) and the α2A adrenergic receptor.[3][4]

Q3: How selective is VU0409551 for mGlu5 over other mGlu receptors?

A3: VU0409551 is highly selective for mGlu5 and shows no activity at other mGlu receptor subtypes (mGlu1, 2, 3, 4, 6, 7, and 8) when tested at a concentration of 10 μM.[3]

Q4: Was VU0409551 screened against a broader panel of targets?

A4: Yes, VU0409551 was screened against a panel of 66 other receptors and ion channels at a concentration of 10 μM and was found to have no significant activity, with the exception of the weak interaction at the α2A adrenergic receptor.[1][2][3] The specific composition of this panel is not detailed in the primary publications.

Q5: What is "stimulus bias" in the context of VU0409551, and is it an off-target effect?

A5: Stimulus bias, or biased agonism, is a key feature of VU0409551's mechanism of action and not an off-target effect.[1][3][5][6][7] VU0409551 selectively potentiates mGlu5 coupling to Gαq-mediated signaling pathways, leading to downstream events like calcium mobilization.[1][2][7] However, it does not potentiate mGlu5 modulation of N-methyl-D-aspartate (NMDA) receptor currents.[7][8] This biased signaling profile is thought to contribute to its favorable in vivo efficacy and safety profile.[7]

Troubleshooting Guides

Issue 1: Unexpected experimental results possibly due to MAO-B inhibition.
  • Symptoms: You observe effects in your cellular or tissue preparations that are consistent with reduced monoamine oxidase activity, such as altered levels of dopamine (B1211576) or other monoamine neurotransmitters, particularly in long-duration experiments.

  • Troubleshooting Steps:

    • Concentration Check: VU0409551 has a reported Ki of 6.4 μM for MAO-B.[4] Determine the concentration of VU0409551 in your experiment. Off-target effects are more likely at concentrations approaching or exceeding this value.

    • Control Experiment: If your experimental system expresses MAO-B, consider running a control experiment with a known selective MAO-B inhibitor (e.g., selegiline) to see if it phenocopies the unexpected effects.

    • Alternative PAM: If MAO-B inhibition is a concern for your specific research question, consider using an alternative mGlu5 PAM with a different off-target profile, if available.

    • Data Interpretation: If you must use VU0409551 at concentrations that might engage MAO-B, acknowledge this potential off-target effect in your data interpretation and discussion.

Issue 2: Potential off-target effects related to the α2A adrenergic receptor.
  • Symptoms: You observe unexpected changes in cAMP levels or other signaling events downstream of α2A adrenergic receptor activation or blockade in your experimental system.

  • Troubleshooting Steps:

    • Concentration Check: The reported IC50 of VU0409551 for the α2A adrenergic receptor is 8.9 μM.[3] Assess if your experimental concentration of VU0409551 is in a range where this interaction is likely.

    • Receptor Expression: Verify whether your cells or tissue of interest express the α2A adrenergic receptor. If not, this off-target effect is unlikely to be the cause of your observations.

    • Pharmacological Blockade: To confirm if the observed effect is mediated by the α2A adrenergic receptor, perform a co-incubation experiment with a selective α2A adrenergic receptor antagonist (e.g., yohimbine) to see if it reverses the unexpected effect of VU0409551.

    • Functional Readout: If possible, directly measure a functional readout of α2A adrenergic receptor activity (e.g., cAMP levels) in the presence of VU0409551 to quantify the extent of this off-target interaction in your system.

Issue 3: Misinterpretation of biased signaling as an off-target effect.
  • Symptoms: You observe potentiation of Gαq-mediated signaling (e.g., calcium mobilization) but no effect on NMDA receptor currents in your neuronal preparations, leading you to suspect inconsistent or off-target activity.

  • Troubleshooting Steps:

    • Understand the Mechanism: Recognize that this is the expected "stimulus bias" of VU0409551.[7] It is designed to selectively engage one signaling pathway over another.

    • Positive Controls: Ensure you have appropriate positive controls for both mGlu5-Gαq signaling (e.g., another mGlu5 PAM known to potentiate calcium flux) and mGlu5-NMDA receptor modulation (if a different PAM with this property is available) to validate your assay systems.

    • Experimental Design: Design your experiments to specifically investigate the consequences of this biased signaling. For example, you can explore downstream effectors of the Gαq pathway while confirming the lack of impact on NMDA receptor-dependent synaptic plasticity.

Quantitative Data on Off-Target Interactions

TargetLigandAssay TypeSpeciesValueUnitReference
Monoamine Oxidase B (MAO-B)VU0409551Radioligand BindingHuman6.4Ki (µM)[4]
α2A Adrenergic ReceptorVU0409551Radioligand CompetitionHuman8.9IC50 (µM)[3]

Experimental Protocols

Protocol 1: MAO-B Inhibition Assay (Fluorometric)

This protocol is a general method for assessing MAO-B inhibitory activity and can be adapted to test VU0409551.

Materials:

  • Human recombinant MAO-B enzyme

  • MAO-B Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)

  • VU0409551 stock solution (in DMSO)

  • Tyramine (MAO-B substrate)

  • Amplex® Red Reagent

  • Horseradish Peroxidase (HRP)

  • Selegiline (B1681611) (positive control)

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of VU0409551 and selegiline in MAO-B Assay Buffer. The final DMSO concentration should not exceed 1%.

    • Prepare a working solution of MAO-B enzyme in MAO-B Assay Buffer.

    • Prepare a working solution of Amplex® Red/HRP/Tyramine in MAO-B Assay Buffer. Protect this solution from light.

  • Assay Plate Setup:

    • Add 25 µL of MAO-B Assay Buffer to the "Blank" wells.

    • Add 25 µL of the various concentrations of VU0409551 to the "Inhibitor" wells.

    • Add 25 µL of MAO-B Assay Buffer to the "Vehicle Control" wells.

    • Add 25 µL of the selegiline working solutions to the "Positive Control" wells.

  • Enzyme Addition:

    • Add 25 µL of the MAO-B working solution to all wells except the "Blank" wells.

  • Pre-incubation:

    • Gently mix the plate and pre-incubate for 15 minutes at 37°C.

  • Reaction Initiation:

    • Add 50 µL of the Amplex® Red/HRP/Tyramine working solution to all wells.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity kinetically in a microplate reader pre-set to 37°C (Excitation: 530-560 nm, Emission: ~590 nm).

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each concentration of VU0409551 relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of VU0409551 to determine the IC50 value.

Protocol 2: α2A Adrenergic Receptor Functional Assay (cAMP Accumulation)

This is a general protocol to assess the functional antagonism of VU0409551 at the α2A adrenergic receptor.

Materials:

  • HEK293 cells stably expressing the human α2A adrenergic receptor

  • Cell culture medium

  • Forskolin (B1673556)

  • Adrenaline (or other α2A agonist)

  • VU0409551 stock solution (in DMSO)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • 384-well assay plates

Procedure:

  • Cell Plating:

    • Seed the α2A adrenergic receptor-expressing cells into 384-well plates and incubate overnight.

  • Compound Addition:

    • Prepare serial dilutions of VU0409551.

    • Add the desired concentrations of VU0409551 to the cells and pre-incubate for a specified time (e.g., 15-30 minutes).

  • Agonist Stimulation:

    • Add a fixed concentration of an α2A adrenergic agonist (e.g., adrenaline) in the presence of forskolin to stimulate cAMP production.

  • Incubation:

    • Incubate the plate at 37°C for a time specified by the cAMP assay kit manufacturer (e.g., 30 minutes).

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a concentration-response curve for VU0409551's inhibition of the agonist-induced decrease in forskolin-stimulated cAMP levels.

    • Calculate the IC50 value for VU0409551.

Visualizations

mGlu5_Signaling_Pathway mGlu5 mGlu5 Receptor Gq Gαq mGlu5->Gq Activates PLC PLC Gq->PLC Activates Ca_release Ca²⁺ Release from ER PLC->Ca_release Leads to NMDAR NMDA Receptor Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Allows Glutamate Glutamate Glutamate->mGlu5 Binds Glutamate->NMDAR Activates VU0409551 VU0409551 VU0409551->mGlu5 Potentiates PKC PKC Activation Ca_release->PKC note VU0409551 shows stimulus bias: - Potentiates Gαq pathway (yellow) - Does NOT potentiate NMDAR pathway (blue)

Caption: mGlu5 signaling pathways and the stimulus bias of VU0409551.

experimental_workflow start Start: Unexpected Experimental Result concentration_check Is [VU0409551] ≥ Ki/IC50 for off-target? start->concentration_check receptor_expression Does the experimental system express the off-target receptor? concentration_check->receptor_expression Yes off_target_unlikely Off-target effect is unlikely to be the cause concentration_check->off_target_unlikely No control_experiment Run control experiment with selective off-target modulator receptor_expression->control_experiment Yes receptor_expression->off_target_unlikely No interpret_with_caution Interpret data with caution, acknowledge potential off-target effect control_experiment->interpret_with_caution end End Troubleshooting interpret_with_caution->end off_target_unlikely->end

Caption: Troubleshooting workflow for suspected off-target effects.

References

Technical Support Center: Optimizing JNJ-46778212 Concentration for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo concentration of JNJ-46778212, a potent and selective mGlu5 positive allosteric modulator (PAM). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as VU0409551) is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).[1][2] As a PAM, it does not activate the mGlu5 receptor on its own but potentiates the receptor's response to the endogenous agonist, glutamate.[1] This modulation enhances glutamatergic signaling, a pathway implicated in the pathophysiology of schizophrenia.[3]

Q2: What is the first step in determining the optimal in vivo dose of this compound for my study?

A2: The initial and most critical step is to perform a dose-range finding study to determine the Maximum Tolerated Dose (MTD).[4][5] The MTD is the highest dose that can be administered without causing unacceptable side effects or toxicity.[5][6] This is typically followed by pharmacokinetic (PK) and pharmacodynamic (PD) studies to establish the relationship between the dose, plasma/brain concentration, and the desired biological effect.

Q3: Are there any known toxicity concerns with this compound?

A3: Yes, while this compound showed a good therapeutic window in preclinical models, IND-enabling studies revealed potential for neurotoxicity at high, chronic doses. Chronic administration of 360 mg/kg for 30 days in rats induced some neuronal staining, which led to the pause of its clinical development.[1] It is crucial to carefully determine the MTD in your specific animal model and experimental paradigm.

Q4: My in vivo results with this compound are not consistent with in vitro potency. What could be the reason?

A4: Discrepancies between in vitro and in vivo efficacy are common. Several factors could contribute to this:

  • Pharmacokinetics: The compound may have poor absorption, rapid metabolism, or high clearance in your animal model, leading to insufficient exposure at the target site.[1]

  • Blood-Brain Barrier (BBB) Penetration: For central nervous system (CNS) targets, the ability of the compound to cross the BBB is critical. This compound has been shown to have good brain penetration.[7]

  • Off-target effects: In a complex biological system, the compound might have unforeseen off-target interactions.

  • Experimental conditions: Factors such as the animal strain, age, sex, and the specific behavioral or disease model can all influence the outcome.

Troubleshooting Guide

Issue Possible Cause Recommended Action
High variability in animal response Inconsistent dosing, animal stress, genetic variability within the animal colony.Refine dosing technique for accuracy. Acclimatize animals properly to the experimental environment. Ensure a homogenous animal population in terms of age and weight.
No observable therapeutic effect Insufficient dose, poor bioavailability, rapid metabolism.Conduct a dose-escalation study to test higher concentrations below the MTD. Analyze plasma and brain concentrations to confirm target engagement (PK/PD studies). Consider alternative formulation strategies to improve solubility and absorption.
Signs of toxicity (e.g., weight loss, lethargy) Dose exceeds the MTD.Immediately reduce the dose. If toxicity persists, re-evaluate the MTD with a more gradual dose escalation. Monitor animal health closely with daily weigh-ins and clinical observations.
Unexpected behavioral changes Off-target effects of the compound.Review the literature for known off-target activities of mGlu5 PAMs. Include additional behavioral tests to characterize the observed phenotype. Consider using a structurally different mGlu5 PAM as a control.

Data Presentation

Table 1: In Vitro Potency of this compound

ParameterSpeciesValue
EC50 (Potentiation of Glutamate Response)Human mGlu5260 nM
EC50 (Potentiation of Glutamate Response)Rat mGlu5235 nM

Data sourced from[1]

Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

Dose (mg/kg)Cmax (ng/mL)Tmax (h)Half-life (t1/2) (h)Oral Bioavailability (%)
109380.52.3>40%

Data is for a similar mGlu2 PAM from the same company and provides an estimate of expected PK profile.[8] Specific Cmax and Tmax for this compound at various doses are not publicly available. The oral bioavailability for this compound is reported to be >40% in rats.[1]

Table 3: Reported In Vivo Efficacious and Toxic Doses of this compound in Rats

Study TypeDose (mg/kg, p.o.)Outcome
Antipsychotic-like activity3 - 56.6Reversal of amphetamine-induced hyperlocomotion
Cognitive Enhancement10, 20Alleviation of cognitive deficits in a scPCP model
Chronic Toxicity (30 days)360Induced FJC staining (neurotoxicity marker)

Data sourced from[1][3]

Experimental Protocols

Maximum Tolerated Dose (MTD) Study Protocol

Objective: To determine the highest dose of this compound that can be administered to rats for a specified duration without causing significant toxicity.

Materials:

  • This compound

  • Vehicle (e.g., 20% Captisol)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Standard laboratory equipment for oral gavage, animal observation, and sample collection.

Procedure:

  • Dose Selection: Based on available data, start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts. A common escalation scheme is a modified Fibonacci sequence.

  • Animal Groups: Use a small number of animals per group (n=3-5). Include a vehicle control group.

  • Administration: Administer this compound orally (p.o.) once daily for 7-14 days.

  • Monitoring:

    • Record clinical signs of toxicity (e.g., changes in posture, activity, breathing) at least twice daily.

    • Measure body weight daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.

    • Observe food and water intake.

  • Endpoint: The MTD is defined as the highest dose at which no mortality, no more than 10% body weight loss, and no significant clinical signs of toxicity are observed.

  • Necropsy: At the end of the study, perform a gross necropsy to examine for any tissue abnormalities.

Dose-Range Finding and Pharmacokinetic (PK) Study Protocol

Objective: To characterize the pharmacokinetic profile of this compound at different dose levels and to identify a dose range for efficacy studies.

Materials:

  • This compound

  • Vehicle

  • Cannulated Sprague-Dawley rats (for serial blood sampling)

  • Equipment for blood collection, processing, and bioanalysis (e.g., LC-MS/MS).

Procedure:

  • Dose Groups: Based on the MTD study, select 3-4 dose levels (e.g., 10, 30, 100 mg/kg) and a vehicle control group.

  • Administration: Administer a single oral dose of this compound to each group.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters including Cmax, Tmax, AUC (Area Under the Curve), and half-life (t1/2).

  • Brain Tissue Collection (Optional): At the final time point, euthanize animals and collect brain tissue to determine the brain-to-plasma concentration ratio.

Visualizations

mGlu5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Binds This compound This compound This compound->mGlu5 Potentiates Gq11 Gq/11 mGlu5->Gq11 Activates PI3K PI3K mGlu5->PI3K Activates Homer Homer mGlu5->Homer Interacts with PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC ERK ERK Phosphorylation PKC->ERK AKT AKT PI3K->AKT NMDA NMDA Receptor Modulation Homer->NMDA

Caption: Simplified signaling pathway of the mGlu5 receptor potentiated by this compound.

InVivo_Workflow start Start: Define Research Question mtd 1. MTD Study (Dose-Escalation) start->mtd Determine Safe Dose Range pkpd 2. Dose-Range Finding & PK/PD (Single Dose) mtd->pkpd Establish Dose-Exposure Relationship efficacy 3. Efficacy Study (Chronic Dosing) pkpd->efficacy Select Doses for Efficacy Testing data_analysis 4. Data Analysis & Interpretation efficacy->data_analysis Evaluate Therapeutic Effect end End: Optimized In Vivo Dose data_analysis->end Finalize Optimal Dose

Caption: Experimental workflow for optimizing this compound in vivo concentration.

Troubleshooting_Logic start Start: In Vivo Experiment issue Issue Observed No Effect High Variability Toxicity start->issue no_effect No Effect issue:f0->no_effect variability High Variability issue:f1->variability toxicity Toxicity Observed issue:f2->toxicity check_pk Check PK Data (Is exposure sufficient?) no_effect->check_pk Yes increase_dose Increase Dose (if below MTD) check_pk->increase_dose No refine_protocol Refine Dosing Protocol & Animal Handling check_pk->refine_protocol Yes outcome Optimized Experiment increase_dose->outcome variability->refine_protocol refine_protocol->outcome reduce_dose Reduce Dose toxicity->reduce_dose reevaluate_mtd Re-evaluate MTD reduce_dose->reevaluate_mtd reevaluate_mtd->outcome

Caption: A decision tree for troubleshooting common issues in in vivo studies.

References

Overcoming poor bioavailability of JNJ-46778212

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with JNJ-46778212. Our goal is to help you address challenges you may encounter during your experiments, particularly those related to achieving desired systemic exposure.

Troubleshooting Guide: Investigating Lower-Than-Expected In Vivo Exposure

While preclinical data indicates that this compound has moderate to high oral bioavailability in animal models, you may encounter lower-than-expected systemic exposure in your own experiments. This guide provides a systematic approach to troubleshooting this issue.

Question: I am observing low or inconsistent plasma concentrations of this compound after oral administration in my animal model. What should I do?

Answer:

Start by working through the following diagnostic workflow to pinpoint the potential cause of the issue.

G cluster_0 Troubleshooting Workflow cluster_1 Formulation Checks cluster_2 Dosing Checks start Start: Low/Inconsistent Plasma Exposure formulation Step 1: Review Formulation start->formulation dosing Step 2: Verify Dosing Procedure formulation->dosing Formulation OK? solubility Is the compound fully dissolved/suspended? formulation->solubility animal Step 3: Assess Animal Model dosing->animal Dosing Correct? volume Is the gavage volume correct for animal weight? dosing->volume analysis Step 4: Check Bioanalysis animal->analysis Model Suitable? end Resolution analysis->end Analysis Validated? excipients Are excipients compatible and appropriate? solubility->excipients Yes technique Was the gavage performed correctly (no reflux)? volume->technique Yes

Caption: Troubleshooting workflow for low in vivo exposure.

Step 1: Review Your Formulation

The most common cause of variable absorption for a compound with good intrinsic permeability is the formulation.

  • Is the compound fully solubilized or uniformly suspended?

    • Visually inspect your formulation for any precipitated drug. If you are making a suspension, ensure it is homogenous and that the particle size is small and uniform.

  • Are your chosen excipients appropriate?

    • Some excipients can interfere with absorption. For example, using a high concentration of certain surfactants can have unintended effects on gastrointestinal motility or membrane permeability.

  • Have you considered an alternative formulation strategy?

    • If you are using a simple aqueous suspension, you may see improved and more consistent absorption with a different vehicle. Consider the strategies outlined in the FAQ section below.

Step 2: Verify Your Dosing Procedure

  • Was the oral gavage performed correctly?

    • Ensure that the full dose was administered and that there was no reflux. Improper gavage technique can lead to significant variability in the amount of drug that reaches the stomach.

  • Is the dosing volume appropriate for the animal's size?

    • Follow institutional guidelines for maximum oral gavage volumes to avoid gastrointestinal distress that could affect absorption.

Step 3: Assess Your Animal Model

  • Are there any specific characteristics of your animal strain that could affect drug absorption or metabolism?

    • Consider factors such as gastrointestinal pH and transit time, as well as the expression of metabolic enzymes.

  • Was the animal fasted or fed?

    • The presence of food can significantly impact the absorption of some drugs. The original preclinical studies for this compound may have been conducted in either state. Ensure your experimental conditions are consistent.

Step 4: Check Your Bioanalytical Method

  • Is your analytical method validated?

    • Ensure your method for quantifying this compound in plasma is accurate, precise, and sensitive enough to detect the expected concentrations.

  • Are you using the correct anticoagulant for blood collection?

    • Confirm that the compound is stable in the chosen matrix and that the anticoagulant does not interfere with the assay.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound?

A1: Published preclinical data for this compound (also known as VU0409551) shows moderate to high oral bioavailability across multiple species.[1][2] While this does not guarantee performance in every experimental setting, it suggests the compound itself has favorable absorption characteristics.

Pharmacokinetic Parameters for this compound [1]

ParameterMouseRatDog
Dose (mg/kg) po 10105
Cmax (µM) po 0.831.081.01
Tmax (h) po 0.51.50.5
AUC₀₋ᵢₙf (ng·h/mL) po 18748186460
Oral Bioavailability (F %) 449651

Q2: My initial formulation is a simple aqueous suspension, and I'm seeing variability. What are some alternative formulation strategies I can try?

A2: For compounds that are poorly soluble in water, moving beyond a simple suspension can significantly improve exposure and reduce variability. Here are some common strategies that can be implemented in a research setting.[3][4][5][6][7]

G cluster_0 Formulation Strategies for Poorly Soluble Drugs cluster_1 Physical Modification cluster_2 Lipid-Based Systems cluster_3 Molecular Encapsulation cluster_4 Solid Dispersions start Poorly Soluble Compound (e.g., this compound) micronization Particle Size Reduction (Micronization/Nanonization) start->micronization sedds Self-Emulsifying Drug Delivery Systems (SEDDS) start->sedds cyclodextrin (B1172386) Cyclodextrin Complexation start->cyclodextrin solid_disp Amorphous Solid Dispersions start->solid_disp

Caption: Common strategies to enhance oral bioavailability.

Summary of Alternative Formulation Strategies

StrategyPrincipleAdvantagesConsiderations
Particle Size Reduction Increases the surface area of the drug, leading to a faster dissolution rate.[5][6]Simple concept, can be achieved through techniques like wet milling.May not be sufficient for very poorly soluble compounds; potential for particle aggregation.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion in the GI tract.[3][4][6]Can significantly increase solubility and absorption; may utilize lymphatic uptake to bypass first-pass metabolism.[5]Requires careful selection of excipients; more complex to prepare than a simple suspension.
Cyclodextrin Complexation The drug molecule is encapsulated within the hydrophobic core of a cyclodextrin molecule, increasing its apparent water solubility.[3][6]Forms a true solution, improving dissolution.Limited by the stoichiometry of the complex; may not be suitable for high doses.
Solid Dispersions The drug is dispersed in an amorphous form within a polymer matrix, which can improve both solubility and dissolution.[3][7]Can achieve a supersaturated state in the GI tract, enhancing the driving force for absorption.Requires specific equipment (e.g., spray dryer, hot-melt extruder); physical stability of the amorphous form can be a concern.

Q3: this compound is a positive allosteric modulator (PAM) of mGlu₅. Does its mechanism of action have any implications for its absorption?

A3: this compound is a PAM that potentiates the response of the mGlu₅ receptor to glutamate.[1][2] There is no direct evidence to suggest that its mechanism of action at the mGlu₅ receptor would influence its own gastrointestinal absorption. The primary factors governing its absorption will be its physicochemical properties, such as solubility and permeability, and the formulation in which it is administered.

G cluster_0 This compound Mechanism of Action glutamate Glutamate mglu5 mGlu₅ Receptor glutamate->mglu5 Binds to orthosteric site jnj This compound (PAM) jnj->mglu5 Binds to allosteric site response Enhanced Neuronal Response mglu5->response Potentiates signal

Caption: Allosteric potentiation of the mGlu₅ receptor.

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin-Based Formulation

This protocol describes a general method for preparing a solution of a poorly water-soluble compound using hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Purified water (e.g., Milli-Q or equivalent)

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • pH meter

Methodology:

  • Determine the required concentration of HP-β-CD. A common starting point is a 20-40% (w/v) solution of HP-β-CD in water. This may need to be optimized based on the required dose of this compound.

  • Prepare the HP-β-CD solution. Weigh the required amount of HP-β-CD and dissolve it in the appropriate volume of purified water. Use a magnetic stirrer to facilitate dissolution.

  • Add this compound. Weigh the required amount of this compound and add it slowly to the HP-β-CD solution while stirring.

  • Facilitate complexation. Continue stirring the mixture for several hours (e.g., 4-24 hours) at room temperature. The solution should become clear as the complex forms. Gentle heating (e.g., to 40°C) can sometimes accelerate this process, but be cautious of compound stability.

  • Final checks. Once the compound is fully dissolved, visually inspect the solution for any particulates. Measure the final pH and adjust if necessary, depending on the stability of your compound and the requirements of your experiment.

  • Storage. Store the final formulation according to the stability profile of this compound, typically protected from light and refrigerated.

Protocol 2: Preparation of a Basic Self-Emulsifying Drug Delivery System (SEDDS)

This protocol provides a starting point for developing a simple lipid-based formulation.

Materials:

  • This compound

  • A pharmaceutical-grade oil (e.g., sesame oil, Capryol™ 90)

  • A surfactant (e.g., Kolliphor® RH 40, Tween® 80)

  • A co-solvent (e.g., Transcutol® HP, PEG 400)

  • Glass vials

  • Vortex mixer

  • Magnetic stirrer and stir bar

Methodology:

  • Screen for solubility. Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the best components for your formulation.

  • Select a starting ratio. A common starting point for a simple SEDDS formulation is a ratio of 40:40:20 (oil:surfactant:co-solvent). This will need to be optimized.

  • Prepare the vehicle. In a glass vial, accurately weigh and combine the oil, surfactant, and co-solvent. Mix thoroughly using a vortex mixer or magnetic stirrer until a homogenous, clear liquid is formed.

  • Dissolve this compound. Add the required amount of this compound to the vehicle.

  • Facilitate dissolution. Stir the mixture until the compound is completely dissolved. Gentle warming (e.g., to 40-50°C) may be required to facilitate dissolution. Ensure the final mixture is a clear, homogenous solution.

  • Characterize the formulation (optional but recommended). Before in vivo use, you can test the self-emulsification properties by adding a small amount of the SEDDS formulation to water and observing the formation of a microemulsion.

  • Storage. Store the final formulation in a tightly sealed container, protected from light.

References

Interpreting unexpected results with JNJ-46778212

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-46778212, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and orally bioavailable mGlu5 positive allosteric modulator (PAM). [1]It binds to a site on the mGlu5 receptor that is distinct from the glutamate binding site (an allosteric site) and enhances the receptor's response to glutamate. A key feature of this compound is its "stimulus bias," meaning it selectively potentiates Gαq-mediated signaling without directly modulating N-methyl-D-aspartate (NMDA) receptor currents. This property is believed to contribute to its therapeutic potential while potentially mitigating some of the adverse effects associated with less specific mGlu5 modulators.

Q2: What are the potential therapeutic applications of this compound?

This compound was initially developed as a clinical candidate for the treatment of schizophrenia. The rationale for its use in this indication is based on the glutamate hypofunction hypothesis of schizophrenia.

Q3: What are the known on-target and potential off-target liabilities of mGlu5 PAMs?

On-target effects of mGlu5 PAMs are related to the potentiation of mGlu5 receptor signaling. While this can be therapeutic, excessive activation has been linked to potential adverse effects.

  • Neurotoxicity: High doses of some mGlu5 PAMs, including this compound, have been associated with neuronal degeneration in preclinical studies, as indicated by Fluoro-Jade C staining. This appears to be a mechanism-based effect, as it was not observed in mGlu5 knockout mice.

  • Seizure Liability: While "pure" PAMs like this compound are thought to have a lower seizure risk compared to "ago-PAMs" (PAMs with intrinsic agonist activity), this remains a potential concern with compounds that strongly enhance glutamate signaling.

  • Psychotomimetic Effects: Some mGlu5 modulators, particularly negative allosteric modulators (NAMs), have been associated with psychotomimetic (psychosis-like) symptoms in clinical trials. [2][3]While less of a concern for PAMs, any compound modulating glutamate neurotransmission warrants careful monitoring for such effects.

Off-target effects are adverse effects resulting from the modulation of other biological targets. While this compound is reported to be highly selective for mGlu5, it is crucial to consider potential off-target activities in any experimental system.

Troubleshooting Unexpected Results

This section provides guidance on how to interpret and troubleshoot unexpected results when working with this compound in various experimental settings.

In Vitro Experiments

Issue 1: Lower than expected potency (higher EC50) in a calcium mobilization assay.

Possible Causes & Troubleshooting Steps:

  • Cell Health and Receptor Expression:

    • Ensure cells are healthy and within a low passage number.

    • Verify the expression level of mGlu5 in your cell line using techniques like Western blot or qPCR. Low receptor expression will lead to a reduced response.

  • Assay Conditions:

    • Glutamate Concentration: The potency of a PAM is dependent on the concentration of the orthosteric agonist (glutamate). Ensure you are using a suboptimal glutamate concentration (typically EC10-EC20) to allow for a sufficient window to observe potentiation.

    • Compound Stability and Solubility: Prepare fresh solutions of this compound for each experiment. Ensure the compound is fully dissolved in the assay buffer. Poor solubility can lead to an underestimation of potency.

  • Detection Method:

    • Confirm that your calcium indicator dye (e.g., Fluo-4 AM) is loaded correctly and that your fluorescence plate reader settings are optimal for detecting the signal.

Quantitative Data Summary: this compound In Vitro Activity

ParameterValueCell LineAssaySource
EC50 260 nMHEK293 expressing human mGlu5Calcium Mobilization (in the presence of EC20 glutamate)[4]
Fold-Shift ~10-fold leftward shift of the glutamate concentration-response curveHEK293 expressing human mGlu5Calcium Mobilization (at 10 µM this compound)[4]
In Vivo Experiments

Issue 2: Lack of efficacy in a behavioral model.

Possible Causes & Troubleshooting Steps:

  • Pharmacokinetics and Brain Penetration:

    • Verify the dose and route of administration are appropriate.

    • Consider performing pharmacokinetic studies to measure plasma and brain concentrations of this compound to ensure adequate target engagement.

  • Behavioral Paradigm:

    • Ensure the behavioral model is robust and sensitive to mGlu5 modulation.

    • Consider the timing of drug administration relative to the behavioral test.

  • Target Engagement:

    • If possible, measure a downstream biomarker of mGlu5 activation in the brain to confirm target engagement at the doses used.

  • Clinical Relevance:

    • It is important to note that a related Johnson & Johnson compound, aticaprant (a KOR antagonist), failed a Phase 3 clinical trial for major depressive disorder due to a lack of efficacy, despite being well-tolerated. This highlights that a good safety profile does not always translate to clinical efficacy.

Issue 3: Observation of neurotoxicity.

Possible Causes & Troubleshooting Steps:

  • Dose and Duration of Treatment:

    • Neurotoxicity with mGlu5 PAMs has been observed at high, chronic doses. Review the literature to determine if your dosing regimen is within a range where toxicity has been reported.

  • Confirmation of Neuronal Degeneration:

    • Utilize specific markers of neuronal degeneration, such as Fluoro-Jade C staining, to confirm the observation.

  • Mechanism-Based Effect:

    • Be aware that this is a potential on-target effect of mGlu5 hyperactivation. Consider reducing the dose or the duration of treatment.

Experimental Protocols

Fluoro-Jade C Staining for Neurotoxicity Assessment

This protocol is adapted from standard methods for detecting neuronal degeneration.

Materials:

Procedure:

  • Immerse slides in a solution of 1% sodium hydroxide in 80% ethanol for 5 minutes.

  • Wash for 2 minutes in 70% ethanol.

  • Wash for 2 minutes in distilled water.

  • Incubate in 0.06% potassium permanganate solution for 10 minutes.

  • Rinse in distilled water for 2 minutes.

  • Incubate in 0.0004% Fluoro-Jade C staining solution for 20 minutes.

  • Rinse three times in distilled water for 1 minute each.

  • Dry the slides on a slide warmer at 50°C for at least 5 minutes.

  • Clear the slides in xylene.

  • Coverslip with DPX mounting medium.

Expected Results: Degenerating neurons will fluoresce brightly under a fluorescence microscope with blue excitation light.

In Vitro Calcium Mobilization Assay

This protocol is a general guideline for assessing the potency of this compound as an mGlu5 PAM.

Materials:

  • HEK293 cells stably expressing human mGlu5

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Glutamate

  • This compound

  • 384-well black-walled, clear-bottom assay plates

  • Fluorescence plate reader with automated liquid handling

Procedure:

  • Cell Plating: Seed HEK293-hmGlu5 cells into 384-well plates and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove the cell culture medium and add the loading buffer to each well.

    • Incubate for 1 hour at 37°C.

  • Compound Addition:

    • Wash the cells with assay buffer.

    • Add varying concentrations of this compound to the wells.

  • Glutamate Stimulation and Signal Reading:

    • Place the plate in the fluorescence plate reader.

    • Add a fixed, sub-maximal concentration (EC10-EC20) of glutamate to all wells.

    • Immediately begin reading the fluorescence intensity over time.

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. The EC50 of this compound is determined by plotting the potentiation of the glutamate response against the concentration of this compound.

Visualizations

mGlu5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGlu5 Receptor Glutamate->mGluR5 Binds to orthosteric site JNJ46778212 This compound (PAM) JNJ46778212->mGluR5 Binds to allosteric site Gq Gαq mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Downstream Downstream Signaling PKC->Downstream

Caption: Simplified mGlu5 signaling pathway activated by glutamate and positively modulated by this compound.

experimental_workflow cluster_invitro In Vitro Troubleshooting cluster_invivo In Vivo Troubleshooting start_vitro Unexpected In Vitro Result (e.g., low potency) check_cells Check Cell Health & Receptor Expression start_vitro->check_cells check_assay Review Assay Conditions (Glutamate conc., compound stability) start_vitro->check_assay check_detection Verify Detection Method (Dye loading, reader settings) start_vitro->check_detection resolve_vitro Result Interpreted check_cells->resolve_vitro check_assay->resolve_vitro check_detection->resolve_vitro start_vivo Unexpected In Vivo Result (e.g., no efficacy, toxicity) check_pk Assess Pharmacokinetics & Brain Penetration start_vivo->check_pk check_behavior Validate Behavioral Paradigm start_vivo->check_behavior check_dose Review Dosing Regimen (Dose and duration) start_vivo->check_dose resolve_vivo Result Interpreted check_pk->resolve_vivo check_behavior->resolve_vivo confirm_toxicity Confirm Neurotoxicity (e.g., Fluoro-Jade C) check_dose->confirm_toxicity confirm_toxicity->resolve_vivo

Caption: Logical workflow for troubleshooting unexpected results with this compound in vitro and in vivo.

References

Technical Support Center: JNJ-46778212 Drug-Drug Interaction Potential

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance regarding the drug-drug interaction (DDI) potential of JNJ-46778212. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the potential of this compound to inhibit major cytochrome P450 (CYP) enzymes?

Based on in vitro studies, this compound demonstrates a low potential for inhibiting the major drug-metabolizing CYP enzymes. The half-maximal inhibitory concentration (IC50) values were found to be greater than 25 μM for CYP1A2, CYP2C9, CYP2D6, and CYP3A4.[1] This suggests that at therapeutically relevant concentrations, this compound is unlikely to cause clinically significant drug-drug interactions by inhibiting the metabolism of co-administered drugs that are substrates of these enzymes.

Q2: Has this compound been evaluated for time-dependent inhibition (TDI) of CYP enzymes?

Yes, in vitro studies have shown no time-dependent inhibition of CYP3A4 by this compound.[1] TDI is a critical assessment as it can indicate the potential for a drug to cause a more potent and prolonged inhibition of an enzyme, which can increase the risk of adverse effects from co-administered drugs.

Q3: Does this compound have the potential to induce the expression of CYP enzymes?

In vitro assessments have indicated that this compound does not cause induction of CYP3A4.[1] Enzyme induction can lead to faster metabolism of co-administered drugs, potentially reducing their efficacy.

Q4: Which CYP enzymes are primarily responsible for the metabolism of this compound?

CYP phenotyping studies have identified CYP2D6 and CYP3A4 as the major enzymes contributing to the metabolism of this compound.[1] Understanding the primary metabolic pathways is crucial for predicting potential DDIs where other co-administered drugs might inhibit or induce these specific enzymes, thereby affecting the clearance of this compound.

Q5: What are the known metabolites of this compound?

The major metabolite of this compound is formed through p-hydroxylation of the western phenyl ring.[1] Importantly, this major metabolite has been shown to be inactive at the mGlu5 receptor, the pharmacological target of this compound.[1]

Q6: Is there any information on the interaction of this compound with drug transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP)?

Currently, there is no publicly available information from the searched results regarding the potential of this compound to inhibit or be a substrate of key drug transporters such as P-gp or BCRP. Assessing interactions with these transporters is an important component of a thorough DDI evaluation, as they play a significant role in the absorption, distribution, and excretion of many drugs.

Q7: Are there any in vivo drug-drug interaction studies or clinical pharmacokinetic data available for this compound?

The provided search results did not contain any in vivo DDI studies or detailed clinical pharmacokinetic data for this compound. While in vitro data provide a valuable initial assessment, in vivo studies are essential to confirm the clinical relevance of any potential interactions.

Data Summary

The following table summarizes the quantitative data on the in vitro interaction of this compound with major CYP enzymes.

CYP IsoformIC50 (μM)Time-Dependent Inhibition (TDI)Induction
CYP1A2>25Not ReportedNot Reported
CYP2C9>25Not ReportedNot Reported
CYP2D6>25Not ReportedNot Reported
CYP3A4>25NoNo

Experimental Protocols

In Vitro CYP Inhibition Assay (IC50 Determination)

  • Objective: To determine the concentration of this compound that causes 50% inhibition of the activity of specific CYP isoforms.

  • Methodology:

    • Test System: Human liver microsomes (HLM) are used as the source of CYP enzymes.

    • Incubation: A specific probe substrate for each CYP isoform is incubated with HLM in the presence of a range of concentrations of this compound. A vehicle control (without this compound) is also included.

    • Cofactor: The reaction is initiated by adding the cofactor NADPH.

    • Quenching: The reaction is stopped after a specified incubation time by adding a quenching solution (e.g., acetonitrile).

    • Analysis: The formation of the metabolite of the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: The rate of metabolite formation in the presence of this compound is compared to the vehicle control. The IC50 value is calculated by fitting the data to a four-parameter logistic equation.

In Vitro CYP Induction Assay

  • Objective: To assess the potential of this compound to induce the expression of CYP enzymes.

  • Methodology:

    • Test System: Cryopreserved human hepatocytes are cultured to form a monolayer.

    • Treatment: The hepatocytes are treated with various concentrations of this compound, a vehicle control, and known positive control inducers for a period of 48-72 hours.

    • Endpoint Measurement:

      • Enzyme Activity: After the treatment period, the cells are incubated with a probe substrate for the specific CYP isoform, and the formation of the metabolite is measured by LC-MS/MS to determine the catalytic activity.

      • mRNA Expression: Alternatively, the cells can be harvested, and the relative mRNA levels of the target CYP gene can be quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

    • Data Analysis: The fold induction of enzyme activity or mRNA expression at each concentration of this compound is calculated relative to the vehicle control.

Visualizations

DDI_Assessment_Workflow cluster_in_vivo In Vivo / Clinical Assessment cluster_risk Risk Assessment CYP_Inhibition CYP Inhibition (IC50) Risk DDI Risk Assessment CYP_Inhibition->Risk CYP_Induction CYP Induction CYP_Induction->Risk CYP_TDI CYP TDI CYP_TDI->Risk Transporter_Interaction Transporter Interaction (e.g., P-gp, BCRP) Transporter_Interaction->Risk Clinical_DDI_Studies Clinical DDI Studies PK_Analysis Pharmacokinetic Analysis Clinical_DDI_Studies->PK_Analysis PK_Analysis->Risk Risk->Clinical_DDI_Studies If potential risk identified Metabolism_Pathway JNJ_46778212 This compound Metabolite p-hydroxy Metabolite (inactive) JNJ_46778212->Metabolite Hydroxylation CYP2D6 CYP2D6 CYP2D6->JNJ_46778212 CYP3A4 CYP3A4 CYP3A4->JNJ_46778212

References

Managing JNJ-46778212-induced adverse effects in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mGlu5 positive allosteric modulator (PAM), JNJ-46778212, in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as VU0409551) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).[1][2] As a PAM, it does not activate the mGlu5 receptor on its own but enhances the receptor's response to the endogenous agonist, glutamate.[1] The proposed therapeutic mechanism for schizophrenia involves the potentiation of N-methyl-D-aspartate (NMDA) receptor function, which is thought to be hypoactive in this condition.[1][3]

Q2: What are the known adverse effects of this compound in animal models?

A2: The primary adverse effect observed in animal models is neurotoxicity.[1] Specifically, chronic high-dose administration in rats led to neuronal necrosis in the auditory cortex and hippocampus, as identified by Fluoro-Jade C staining.[1][3] Additionally, mGlu5 PAMs, in general, have been associated with a potential for seizure liability.[4]

Q3: Why was the clinical development of this compound paused?

A3: The progression of this compound was halted due to toxicology findings in IND-enabling studies, specifically the observation of neurotoxicity at high chronic doses in rats.[1][5]

Troubleshooting Guides

Issue 1: Observation of Neurological Abnormalities (e.g., seizures, excitability)

Q: We are observing signs of neurotoxicity, such as seizures or general excitability, in our animal models treated with this compound. How should we proceed?

A: The neurotoxicity associated with this compound is believed to be mechanism-based, stemming from the over-potentiation of glutamate signaling and NMDA receptor function.[4][5] While there are no specific published protocols for managing this compound-induced adverse effects, the following general guidance can be provided:

Monitoring and Assessment:

  • Behavioral Monitoring: Closely observe animals for any signs of central nervous system (CNS) hyperexcitability, including tremors, myoclonus, and convulsive seizures. A standardized seizure scoring system, such as the Racine scale, can be used for quantification.

  • Post-mortem Histopathology: To confirm neurodegeneration, post-mortem analysis of brain tissue using Fluoro-Jade C staining is recommended.[1] This method specifically labels degenerating neurons.

Management Strategies:

  • Dose Adjustment: If therapeutically viable, consider reducing the dose of this compound. The neurotoxicity was observed at a high chronic dose of 360 mg/kg in rats.[1]

  • Supportive Care: Ensure animals have easy access to food and water. Padded bedding can help prevent injury during seizures.

  • Pharmacological Intervention for Seizures: For acute management of seizures, the use of a benzodiazepine (B76468) like diazepam or a barbiturate (B1230296) like pentobarbital (B6593769) can be considered. These are standard treatments for drug-induced seizures in rodent models.[6][7] It is crucial to note that the efficacy of these agents has not been specifically validated for this compound-induced seizures.

Quantitative Data on this compound Adverse Effects

ParameterSpeciesDoseDurationObservationReference
NeurotoxicityRat360 mg/kg, p.o.30 daysFluoro-Jade C staining in a small number of rats[1]
NeurotoxicityRat30 and 50 mg/kg4 daysModerate to severe neuronal necrosis in the auditory cortex and hippocampus[3]
NeurotoxicityMouse (Wild-Type)100 mg/kg4 daysSignificant neuronal death in the auditory cortex and hippocampus[3]
Lack of NeurotoxicityMouse (mGlu5 KO)100 mg/kg4 daysNo neuronal loss observed[3]

Experimental Workflow: Monitoring for Neurotoxicity

G cluster_0 In-Life Phase cluster_1 Post-Mortem Phase A Administer this compound B Daily Behavioral Monitoring (Observe for seizures, excitability) A->B C Record Observations (e.g., Racine scale for seizures) B->C D Euthanasia and Brain Tissue Collection C->D End of Study or Adverse Event Endpoint E Fluoro-Jade C Staining D->E F Microscopic Analysis (Quantify neuronal degeneration) E->F G cluster_0 Cell Membrane cluster_1 Intracellular Signaling mGlu5 mGlu5 Receptor Gq Gq mGlu5->Gq activates NMDAR NMDA Receptor mGlu5->NMDAR potentiates JNJ This compound (PAM) JNJ->mGlu5 Glu Glutamate Glu->mGlu5 PLC PLC Gq->PLC activates IP3_DAG IP3 + DAG PLC->IP3_DAG Excitotoxicity Excitotoxicity & Neuronal Death NMDAR->Excitotoxicity Excessive Ca2+ influx Ca_PKC ↑ Intracellular Ca2+ + PKC Activation IP3_DAG->Ca_PKC Therapeutic Therapeutic Effect (e.g., Antipsychotic-like) Ca_PKC->Therapeutic

References

Validation & Comparative

A Comparative Guide to JNJ-46778212 and Other mGlu5 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical pharmacology of JNJ-46778212 (also known as VU0409551), a novel stimulus-biased mGlu5 positive allosteric modulator (PAM), with other notable mGlu5 PAMs. The data presented is intended to assist researchers in selecting appropriate tools for their studies and to provide context for the unique pharmacological profile of this compound.

Executive Summary

The metabotropic glutamate (B1630785) receptor 5 (mGlu5) is a well-validated target for the treatment of various central nervous system disorders, including schizophrenia and cognitive deficits. Positive allosteric modulators (PAMs) of mGlu5 offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous ligand, glutamate. This compound is a potent and selective mGlu5 PAM distinguished by its "stimulus bias." Unlike many other mGlu5 PAMs, this compound potentiates Gαq-mediated signaling pathways, such as intracellular calcium mobilization, without significantly enhancing mGlu5 modulation of N-methyl-D-aspartate receptor (NMDAR) currents.[1] This unique profile may offer a wider therapeutic window by avoiding potential excitotoxicity associated with NMDAR over-activation. This guide presents a head-to-head comparison of this compound with other key mGlu5 PAMs based on available preclinical data.

Data Presentation: In Vitro Pharmacology of mGlu5 PAMs

The following tables summarize the in vitro pharmacological properties of this compound and other well-characterized mGlu5 PAMs. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.

Table 1: Potency and Efficacy in Calcium Mobilization Assays

This table presents the half-maximal effective concentration (EC50) and maximum potentiation of the glutamate response (% Glu Max) for various mGlu5 PAMs in intracellular calcium mobilization assays, a primary readout for Gαq pathway activation.

CompoundEC50 (nM)% Glu MaxCell LineSpeciesReference
This compound (VU0409551) 26084%HEK293Human[2]
VU036017216Not ReportedHEK293Rat[3][4]
CDPPB27>7-fold potentiationCHOHuman[5]
VU-29Not ReportedNot ReportedHEK293Rat[6]
VU009227310Not ReportedHEK293Rat[7]

Table 2: Modulation of NMDAR Currents

A key feature of this compound is its lack of potentiation of NMDAR currents. This table compares this property with other mGlu5 PAMs.

CompoundPotentiation of NMDAR CurrentsReference
This compound (VU0409551) No[1]
VU0360172Yes[1]
CDPPBYesNot directly tested, but implied by pathway
VU-29No[6]
VU0092273Yes[6]

Signaling Pathways and Stimulus Bias

The differential effects of mGlu5 PAMs can be attributed to their ability to stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways, a phenomenon known as "stimulus bias."

Canonical mGlu5 Signaling Pathway

Activation of mGlu5 receptors typically leads to the activation of the Gαq protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium. Furthermore, mGlu5 can physically and functionally interact with NMDARs, leading to the potentiation of NMDAR-mediated currents.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Binds mGlu5_PAM mGlu5 PAM mGlu5_PAM->mGlu5 Potentiates NMDAR NMDA Receptor mGlu5->NMDAR Potentiates Gaq Gαq mGlu5->Gaq Activates PLC PLC Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Triggers release from PKC PKC DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Ca_cyto->PKC Activates ERK ERK1/2 PKC->ERK Activates

Canonical mGlu5 Signaling Pathway
Stimulus-Biased Signaling of this compound

This compound exhibits stimulus bias by selectively potentiating the Gαq-mediated pathway while sparing the modulation of NMDAR currents. This is thought to contribute to its favorable preclinical safety and efficacy profile.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Binds JNJ46778212 This compound JNJ46778212->mGlu5 Potentiates NMDAR NMDA Receptor mGlu5->NMDAR No Potentiation Gaq Gαq mGlu5->Gaq Activates PLC PLC Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Triggers release from PKC PKC DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Ca_cyto->PKC Activates ERK ERK1/2 PKC->ERK Activates

This compound Stimulus-Biased Signaling

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Intracellular Calcium Mobilization Assay

This protocol is used to determine the potency and efficacy of mGlu5 PAMs in activating the Gαq signaling pathway.

G cluster_prep Cell Preparation cluster_loading Dye Loading cluster_assay Assay on FlexStation Seed Seed HEK293-mGlu5 cells in 96-well plates Incubate Incubate overnight Seed->Incubate Load Load cells with Fluo-4 AM (calcium indicator) Incubate->Load Incubate_dye Incubate for 1 hour at 37°C Load->Incubate_dye Add_PAM Add mGlu5 PAM (various concentrations) Incubate_dye->Add_PAM Add_Glu Add EC20 concentration of Glutamate Add_PAM->Add_Glu Measure Measure fluorescence (Ex: 490nm, Em: 525nm) Add_Glu->Measure Analyze Analyze data to determine EC50 and % Glu Max Measure->Analyze

Calcium Mobilization Assay Workflow

Materials:

  • HEK293 cells stably expressing the human mGlu5 receptor.

  • 96-well black-wall, clear-bottom plates.

  • Fluo-4 AM calcium indicator dye.[8]

  • Pluronic F-127.[8]

  • Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.[8]

  • Probenecid.[8]

  • mGlu5 PAMs and glutamate.

  • FlexStation or equivalent fluorescence plate reader.[8][9]

Procedure:

  • Cell Plating: Seed HEK293-mGlu5 cells into 96-well plates at a density of 40,000-80,000 cells per well and incubate overnight.[2]

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS containing 20 mM HEPES and 2.5 mM probenecid.[8]

    • Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.[2]

    • Incubate the plate at 37°C for 1 hour.[8]

  • Assay:

    • Place the cell plate in the FlexStation.

    • Add the mGlu5 PAM at various concentrations to the wells.

    • After a short incubation, add an EC20 concentration of glutamate.

    • Measure the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[2]

  • Data Analysis:

    • Normalize the fluorescence response to the maximal glutamate response.

    • Plot the concentration-response curves and fit to a sigmoidal dose-response equation to determine the EC50 and % Glu Max values.

Whole-Cell Patch-Clamp Electrophysiology for NMDAR Currents

This protocol is used to assess the ability of mGlu5 PAMs to modulate NMDAR-mediated currents in neurons.

G cluster_prep Slice Preparation cluster_recording Whole-Cell Recording cluster_application Drug Application & Measurement Prepare_slices Prepare acute hippocampal slices Transfer Transfer to recording chamber Prepare_slices->Transfer Patch Establish whole-cell patch clamp on a CA1 pyramidal neuron Transfer->Patch Hold Voltage-clamp at +40 mV Patch->Hold Apply_NMDA Apply NMDA to evoke a baseline current Hold->Apply_NMDA Apply_PAM_DHPG Apply mGlu5 PAM followed by mGlu5 agonist (DHPG) + NMDA Apply_NMDA->Apply_PAM_DHPG Record_current Record NMDAR-mediated current Apply_PAM_DHPG->Record_current Analyze Compare current amplitude to baseline Record_current->Analyze

NMDAR Current Electrophysiology Workflow

Materials:

  • Acute hippocampal slices from rodents.

  • Artificial cerebrospinal fluid (aCSF).

  • Internal solution for patch pipette.

  • Patch-clamp amplifier and data acquisition system.

  • Microscope with DIC optics.

  • NMDA, mGlu5 PAMs, and mGlu5 agonists (e.g., DHPG).

Procedure:

  • Slice Preparation: Prepare 300-400 µm thick acute hippocampal slices from the brain of a rodent and allow them to recover in aCSF.

  • Recording:

    • Transfer a slice to the recording chamber and continuously perfuse with aCSF.

    • Visually identify a CA1 pyramidal neuron and establish a whole-cell patch-clamp configuration.

    • Voltage-clamp the neuron at a holding potential of +40 mV to relieve the magnesium block of NMDARs.

  • Drug Application and Measurement:

    • Obtain a stable baseline NMDAR-mediated current by locally applying NMDA.

    • Bath apply the mGlu5 PAM for a designated period.

    • Co-apply the mGlu5 PAM and an mGlu5 agonist (e.g., DHPG) along with NMDA.

    • Record the NMDAR-mediated current and compare the amplitude to the baseline to determine the degree of potentiation.[10]

Conclusion

This compound (VU0409551) represents a significant development in the field of mGlu5 pharmacology. Its potent and selective positive allosteric modulation of mGlu5, combined with a unique stimulus bias that avoids the potentiation of NMDAR currents, distinguishes it from many other mGlu5 PAMs. This profile suggests a potential for therapeutic efficacy in CNS disorders with a reduced risk of excitotoxicity-related side effects. The data and protocols presented in this guide are intended to provide researchers with a valuable resource for understanding and further investigating the therapeutic potential of this compound and other mGlu5 PAMs. Further research is warranted to fully elucidate the clinical implications of this stimulus-biased approach.

References

A Comparative Analysis of VU0409551 and MTEP for mGlu5 Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuroscience research and drug development, the metabotropic glutamate (B1630785) receptor 5 (mGlu5) has emerged as a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. Modulating the activity of this receptor can be achieved through various pharmacological agents, including positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs). This guide provides a detailed comparison of two prominent mGlu5 modulators: VU0409551, a PAM, and MTEP, a NAM.

Overview of Modulators

VU0409551 is a potent and selective mGlu5 PAM that enhances the receptor's response to the endogenous ligand, glutamate.[1][2] It has been investigated as a potential clinical candidate for schizophrenia, demonstrating efficacy in preclinical models related to psychosis and cognitive deficits.[1][3][4] A key characteristic of VU0409551 is its "signal bias," selectively potentiating Gαq-mediated signaling pathways without affecting the mGlu5 modulation of NMDA receptor currents.[4][5][6]

MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine) is a widely used mGlu5 NAM, functioning as an antagonist that reduces the receptor's activity.[7][8] It is recognized for its high selectivity for mGlu5 over other mGlu receptor subtypes and is a valuable tool for elucidating the physiological and pathophysiological roles of mGlu5.[7][9][10] MTEP has been instrumental in preclinical studies across various domains, including anxiety, addiction, and neurodegeneration.[7][11][12]

In Vitro Pharmacological Profile

The following table summarizes the key in vitro pharmacological parameters for VU0409551 and MTEP, highlighting their distinct mechanisms of action and potencies.

ParameterVU0409551MTEPReference
Mechanism of Action Positive Allosteric Modulator (PAM)Negative Allosteric Modulator (NAM)/Antagonist[1][7]
Potency (Human mGlu5) EC50 = 260 nM (for potentiation)IC50 = 25.4 nM (inhibition of function)[1][8]
Selectivity Highly selective for mGlu5 over mGlu1–4, 6–8Highly selective for mGlu5 over other mGluR subtypes[1][7][9]
Binding Site Binds to the MPEP allosteric siteBinds to the MPEP allosteric site[1][13]
In Vivo Pharmacokinetics and Efficacy

The in vivo characteristics of VU0409551 and MTEP have been evaluated in various animal models. This table provides a comparative overview of their pharmacokinetic properties and demonstrated preclinical efficacy.

ParameterVU0409551MTEPReference
Oral Bioavailability >40% across mouse, rat, and dogSystemically active[1]
Clearance Moderate clearance across species-[1]
Half-life (rat) 3.9 hours (intravenous)-[5]
Preclinical Efficacy Antipsychotic-like and cognition-enhancing activityAnxiolytic, anti-addictive, and neuroprotective effects[3][4][5][12]
Key In Vivo Finding Reverses amphetamine-induced hyperlocomotion (MED = 10 mg/kg, p.o.)Reduces self-administration of drugs of abuse (effective at ≥1 mg/kg)[1][12]
Signaling Pathways and Experimental Workflow

The distinct modulatory actions of VU0409551 and MTEP on the mGlu5 receptor trigger different downstream signaling cascades. VU0409551 potentiates glutamate-induced signaling, while MTEP blocks it.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Binds VU0409551 VU0409551 (PAM) VU0409551->mGlu5 Potentiates MTEP MTEP (NAM) MTEP->mGlu5 Inhibits Gq Gq Protein mGlu5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC ERK ERK Signaling PKC->ERK

Figure 1: mGlu5 Receptor Signaling Pathway Modulation

A typical experimental workflow to assess the effects of these modulators involves a series of in vitro and in vivo assays.

cluster_workflow Experimental Workflow start Compound Synthesis (VU0409551 or MTEP) in_vitro In Vitro Assays start->in_vitro binding Radioligand Binding (Affinity) in_vitro->binding functional Functional Assays (Potency, Efficacy) in_vitro->functional selectivity Selectivity Screening (vs. other receptors) in_vitro->selectivity in_vivo In Vivo Studies in_vitro->in_vivo data Data Analysis and Comparison binding->data functional->data selectivity->data pk Pharmacokinetics (ADME) in_vivo->pk behavior Behavioral Models (Efficacy) in_vivo->behavior tox Toxicology Assessment in_vivo->tox pk->data behavior->data tox->data

Figure 2: Generalized Experimental Workflow

Experimental Protocols

Calcium Mobilization Assay (for VU0409551 Potentiation)

This assay is used to determine the potency of VU0409551 in enhancing the glutamate-induced calcium response mediated by mGlu5.

1. Cell Culture:

  • Human Embryonic Kidney (HEK293A) cells stably expressing rat mGlu5 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selective antibiotic.

  • Cells are plated into 384-well black-walled, clear-bottom plates and grown to confluence.

2. Assay Procedure:

  • The growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • The dye solution is removed, and the cells are washed with the assay buffer.

  • A baseline fluorescent reading is taken using a fluorescence imaging plate reader (FLIPR).

  • VU0409551 is added at various concentrations, followed by a sub-maximal (EC20) concentration of glutamate.

  • Changes in intracellular calcium are monitored as changes in fluorescence intensity.

3. Data Analysis:

  • The increase in fluorescence is normalized to the baseline.

  • Concentration-response curves are generated, and the EC50 value for potentiation is calculated using a non-linear regression analysis.[1]

In Vivo Receptor Occupancy (for MTEP)

This protocol is designed to determine the relationship between the administered dose of MTEP and its occupancy of mGlu5 receptors in the brain.

1. Animal Model:

  • Male Sprague-Dawley rats are used.

2. Radioligand and Compound Administration:

  • A radiolabeled tracer with high affinity for mGlu5 (e.g., [3H]MTEP) is used.

  • Different doses of non-radiolabeled MTEP are administered to groups of animals (e.g., via intraperitoneal injection).

  • At a specified time post-dose, the radioligand is administered intravenously.

3. Brain Tissue Collection and Processing:

  • After a set period to allow for radioligand distribution, animals are euthanized, and their brains are rapidly removed and dissected to isolate regions rich in mGlu5, such as the striatum and cortex.

  • The brain tissue is homogenized, and the amount of radioactivity is measured using liquid scintillation counting.

4. Data Analysis:

  • Receptor occupancy is calculated as the percentage reduction in specific binding of the radioligand in the MTEP-treated animals compared to vehicle-treated controls.

  • The dose required to achieve 50% receptor occupancy (ED50) is determined.[8]

Amphetamine-Induced Hyperlocomotion (AHL) Model (for VU0409551 Efficacy)

This behavioral model is used to assess the antipsychotic-like potential of compounds.

1. Animal Model:

  • Male Sprague-Dawley rats are used.

2. Experimental Procedure:

  • Animals are habituated to open-field activity chambers.

  • VU0409551 is administered orally at various doses.

  • After a pre-treatment period (e.g., 60 minutes), animals are challenged with d-amphetamine (e.g., 1.5 mg/kg, subcutaneous) to induce hyperlocomotion.

  • Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set duration (e.g., 90 minutes).

3. Data Analysis:

  • The total locomotor activity is quantified for each animal.

  • The percentage reversal of the amphetamine-induced hyperlocomotion is calculated for each dose of VU0409551 relative to the vehicle-treated, amphetamine-challenged group.

  • The minimum effective dose (MED) and the dose that produces 50% of the maximal effect (ED50) are determined.[1] The specificity of the effect can be confirmed by showing that it is blocked by the mGlu5 antagonist, MTEP.[5]

Conclusion

VU0409551 and MTEP represent two distinct and powerful tools for modulating mGlu5 receptor activity. As a PAM, VU0409551 offers a nuanced approach to enhancing endogenous glutamatergic signaling, with its signal bias providing a potentially favorable therapeutic window. In contrast, MTEP, as a highly selective NAM, is an invaluable research tool for blocking mGlu5 activity and has been crucial in defining the receptor's role in various physiological and disease processes. The choice between these or similar modulators depends on the specific research question or therapeutic goal, with VU0409551 being geared towards correcting hypo-glutamatergic states and MTEP for conditions associated with mGlu5 hyperactivity. The experimental protocols provided herein offer a foundation for the continued investigation and comparison of such mGlu5 modulators.

References

JNJ-46778212 and MPEP: A Comparative Guide for Modulating mGluR5 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the metabotropic glutamate (B1630785) receptor 5 (mGluR5), both JNJ-46778212 and MPEP represent critical chemical tools. However, their selection is contingent on the desired experimental outcome, as they exert opposing effects on mGluR5 function. This guide provides a detailed comparison of their pharmacological properties, supported by experimental data and protocols, to aid in the informed selection of the appropriate modulator for your research needs.

Opposing Mechanisms of Action: A Critical Distinction

It is imperative to understand that this compound and MPEP are not interchangeable alternatives but rather modulators with diametrically opposed mechanisms of action. This compound is a positive allosteric modulator (PAM) of mGluR5, meaning it enhances the receptor's response to the endogenous ligand, glutamate.[1][2][3] In contrast, MPEP is a negative allosteric modulator (NAM) , which reduces the receptor's activity in response to glutamate.[4][5]

This fundamental difference dictates their respective therapeutic and research applications. As a PAM, this compound is investigated for conditions associated with mGluR5 hypofunction, such as schizophrenia.[1] Conversely, MPEP, as a NAM, is utilized in preclinical models of conditions where mGluR5 overactivity is implicated, such as anxiety and addiction.[4][6]

Comparative Pharmacological Data

The following tables summarize the key quantitative parameters for this compound and MPEP, providing a clear comparison of their in vitro potency.

Table 1: In Vitro Potency of this compound (mGluR5 PAM)

ParameterValueCell LineAssayReference
EC50260 nMHEK293 (human mGluR5)Calcium Mobilization[1][2][3]

EC50 (Half-maximal effective concentration) for a PAM represents the concentration of the compound that produces 50% of the maximal potentiation of the glutamate response.

Table 2: In Vitro Potency of MPEP (mGluR5 NAM)

ParameterValueCell Line/TissueAssayReference
IC5036 nM-Quisqualate-stimulated Phosphoinositide (PI) Hydrolysis[5]
IC5089 nMHEK293 (human mGluR5)Glutamate-induced Inositol (B14025) Phosphate Accumulation[5]
Ki16 nMRat Brain Membranes[3H]MPEP Binding[4]

IC50 (Half-maximal inhibitory concentration) for a NAM represents the concentration of the compound that inhibits 50% of the agonist-induced receptor activity. Ki (Inhibition constant) reflects the binding affinity of the modulator to the receptor.

Experimental Protocols

The characterization of mGluR5 modulators typically involves in vitro functional assays that measure the downstream consequences of receptor activation. Below are detailed methodologies for two key experiments.

Inositol Monophosphate (IP1) Accumulation Assay

This assay quantifies the accumulation of inositol monophosphate, a downstream product of mGluR5 activation, which is coupled to the Gq signaling pathway.

Objective: To determine the potency of a NAM (e.g., MPEP) in inhibiting agonist-induced IP1 accumulation or a PAM in potentiating this response.

Methodology:

  • Cell Culture: HEK293 cells stably expressing human mGluR5 are cultured in 96-well plates.

  • Cell Stimulation:

    • The culture medium is removed, and cells are washed with a suitable buffer.

    • A stimulation buffer containing lithium chloride (LiCl) is added to each well. LiCl inhibits the degradation of IP1, allowing it to accumulate. . Test compounds (e.g., varying concentrations of MPEP or this compound) are added to the wells.

    • An mGluR5 agonist (e.g., glutamate or quisqualate) is then added to stimulate the receptor.

    • The plate is incubated at 37°C for a defined period (typically 30-60 minutes).

  • Lysis and Detection:

    • The cells are lysed, and the accumulated IP1 is detected using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.

    • In this setup, endogenous IP1 competes with a labeled IP1 analog for binding to an anti-IP1 antibody. A higher concentration of cellular IP1 results in a lower HTRF signal.

  • Data Analysis: The HTRF signal is measured using a compatible plate reader. For a NAM, the data is used to generate a dose-response curve to calculate the IC50 value. For a PAM, the potentiation of the agonist response is quantified to determine the EC50.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration ([Ca2+]i) that occurs upon mGluR5 activation.

Objective: To measure the potentiation of an agonist-induced calcium response by a PAM (e.g., this compound).

Methodology:

  • Cell Culture: Adherent cells expressing mGluR5 (e.g., HEK293 or CHO cells) are seeded in 96- or 384-well plates.

  • Dye Loading:

    • The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a physiological buffer. These dyes exhibit increased fluorescence upon binding to calcium.

    • The incubation is typically carried out for 30-60 minutes at 37°C.

  • Compound Addition and Signal Detection:

    • The plate is placed in a fluorescence plate reader equipped with injectors (e.g., a FLIPR or FlexStation).

    • A baseline fluorescence reading is taken.

    • The test compound (PAM) is injected into the wells, followed by the injection of a sub-maximal concentration of an agonist (e.g., glutamate).

    • The fluorescence intensity is monitored in real-time immediately following agonist addition.

  • Data Analysis: The increase in fluorescence intensity reflects the change in intracellular calcium. The peak fluorescence response is measured, and dose-response curves are generated to calculate the EC50 of the PAM's potentiation effect.

Visualizing the Molecular Mechanisms and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways modulated by this compound and MPEP, as well as a generalized experimental workflow for their characterization.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds & Activates JNJ_46778212 This compound (PAM) JNJ_46778212->mGluR5 Enhances Glutamate Binding/Efficacy MPEP MPEP (NAM) MPEP->mGluR5 Reduces Glutamate Efficacy Gq Gq Protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers

Caption: mGluR5 signaling pathway modulated by a PAM and a NAM.

Experimental_Workflow start Start: Select Modulator Type pam_path PAM (e.g., this compound) start->pam_path nam_path NAM (e.g., MPEP) start->nam_path assay In Vitro Functional Assay (e.g., Ca²⁺ Mobilization or IP1 Accumulation) pam_path->assay nam_path->assay dose_response Generate Dose-Response Curve assay->dose_response potency Determine Potency (EC₅₀ for PAM, IC₅₀ for NAM) dose_response->potency invivo In Vivo Behavioral Models (e.g., Schizophrenia models for PAM, Anxiety models for NAM) potency->invivo end End: Characterize Pharmacological Profile invivo->end

Caption: General experimental workflow for characterizing mGluR5 modulators.

References

Validating the Binding Site of JNJ-46778212 on the Metabotropic Glutamate Receptor 5 (mGlu5)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of JNJ-46778212 (also known as VU0409551) with other allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). It includes supporting experimental data, detailed protocols for binding assays, and visualizations of the mGlu5 signaling pathway and experimental workflows to aid researchers in validating the binding site of this compound.

Introduction to this compound and the mGlu5 Receptor

This compound is a positive allosteric modulator (PAM) of the mGlu5 receptor, a Class C G protein-coupled receptor (GPCR) that plays a crucial role in excitatory neurotransmission and synaptic plasticity.[1] Allosteric modulators offer a promising therapeutic strategy by binding to a site topographically distinct from the endogenous ligand (glutamate) binding site, allowing for a more nuanced modulation of receptor activity.[2][3] The most well-characterized allosteric site on mGlu5 is the binding site for 2-methyl-6-(phenylethynyl)pyridine (MPEP), a negative allosteric modulator (NAM).[4] Experimental evidence confirms that this compound binds to this MPEP allosteric site.[1]

Comparative Binding Affinity at the MPEP Allosteric Site

The binding affinity of this compound and other mGlu5 allosteric modulators to the MPEP site has been determined through radioligand displacement assays. These assays measure the ability of a test compound to displace a radiolabeled ligand, such as [³H]methoxy-PEPy (a close analog of MPEP), that is known to bind to the target site. The half-maximal inhibitory concentration (IC₅₀) or the inhibitory constant (Kᵢ) is then determined to quantify the binding affinity.

CompoundModulator TypeSpeciesIC₅₀ (nM)Kᵢ (nM)
This compound (VU0409551) PAM Human 4370 [1]-
MPEPNAMRat-13
MTEPNAMRat-2.3
FenobamNAMHuman-29
VU0360172PAMHuman-180
CDPPBPAMHuman-230

Table 1. Comparative binding affinities of this compound and other mGlu5 allosteric modulators at the MPEP binding site. Data is compiled from various sources and experimental conditions may differ.

Experimental Protocol: Radioligand Displacement Assay for mGlu5

This protocol describes a competitive radioligand binding assay to determine the binding affinity of a test compound for the mGlu5 receptor at the MPEP allosteric site.

Materials:

  • HEK293 cells stably expressing human mGlu5 receptor

  • [³H]methoxy-PEPy (Radioligand)

  • Unlabeled MPEP (for determining non-specific binding)

  • Test compound (e.g., this compound)

  • Assay Buffer: 50 mM Tris-HCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

  • Cell harvester

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hmGlu5 cells to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Binding Assay:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer (for total binding) or 10 µM unlabeled MPEP (for non-specific binding) or the test compound at various concentrations.

      • 50 µL of [³H]methoxy-PEPy at a concentration near its Kₐ (typically 1-5 nM).

      • 100 µL of the prepared cell membrane homogenate (typically 20-50 µg of protein).

    • Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

    • The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Visualizing the Molecular Context

To better understand the mechanisms discussed, the following diagrams illustrate the mGlu5 signaling pathway and the workflow of the binding assay.

mGlu5_Signaling_Pathway mGlu5 Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mGlu5 mGlu5 Receptor Gq Gq Protein mGlu5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Ca->PKC CellularResponse Downstream Cellular Responses PKC->CellularResponse Glutamate Glutamate Glutamate->mGlu5 Binds to Orthosteric Site JNJ46778212 This compound (PAM) JNJ46778212->mGlu5 Binds to Allosteric Site

Caption: The mGlu5 receptor signaling cascade.

Binding_Assay_Workflow Radioligand Displacement Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis MembranePrep Prepare Cell Membranes (with mGlu5) Incubation Incubate Membranes with Radioligand and Test Compound MembranePrep->Incubation LigandPrep Prepare Radioligand ([³H]methoxy-PEPy) LigandPrep->Incubation CompoundPrep Prepare Test Compound (e.g., this compound) CompoundPrep->Incubation Filtration Rapid Filtration to Separate Bound and Unbound Ligands Incubation->Filtration Counting Measure Radioactivity (Scintillation Counting) Filtration->Counting Analysis Data Analysis: Calculate IC₅₀ and Kᵢ Counting->Analysis

Caption: Workflow for a radioligand displacement assay.

References

Comparative Analysis of JNJ-46778212: A Potent and Selective mGlu5 Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of JNJ-46778212 with Alternative mGlu5 PAMs

This compound, also known as VU0409551, is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).[1][2] Developed through a collaboration between Janssen and the Vanderbilt Center for Neuroscience Drug Discovery (VCNDD), this compound has shown promise in preclinical models for schizophrenia and other central nervous system (CNS) disorders.[1][3] This guide provides a comprehensive comparison of this compound with other notable mGlu5 PAMs, focusing on cross-reactivity, in vitro pharmacology, and experimental methodologies to inform future research and development.

In Vitro Pharmacological Profile: A Comparative Overview

This compound distinguishes itself with a balanced profile of high potency and selectivity. The following table summarizes its in vitro pharmacological characteristics in comparison to other well-characterized mGlu5 PAMs: 3,3'-difluorobenzaldazine (B1144149) (DFB), N-[4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl]-2-hydroxybenzamide (CPPHA), 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB), and S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[3][4][5]-oxadiazol-5-yl]-piperidinl-1-yl}-methanone (ADX-47273).

CompoundThis compound (VU0409551) CDPPBADX-47273CPPHADFB
Potency (EC50, nM) 260 (human)[1]~27[6]170[4][7]400 - 800[8]~2,000
235 (rat)[1]
Selectivity Highly selective vs. mGlu1-4, 6-8[1]No activity on other mGluRs up to 10 µM[6]No effect on other mGluR subtypes[9]Weak inhibition of mGluR4 and 8[8]Not specified
Binding Site MPEP site[1]MPEP site[6]MPEP site[7]Non-MPEP site[8]MPEP site
Clinical Status Preclinical candidate; progression paused due to toxicology findings at high doses.[1]Preclinical tool compound; has been used in in vivo studies.[10][11][12][13]Preclinical development.[14]Preclinical tool; limited in vivo use due to properties.[10]Early preclinical tool.[10]

Cross-Reactivity and Selectivity Profile

A critical aspect of drug development is ensuring target specificity to minimize off-target effects. This compound demonstrates a high degree of selectivity for mGlu5 over other metabotropic glutamate receptors.

This compound Selectivity Data: At a concentration of 10 µM, this compound shows negligible fold-shift activity at mGluR1, mGluR2, mGluR3, mGluR4, mGluR7, and mGluR8, indicating its high specificity for mGluR5.[1] This clean profile is advantageous for dissecting the specific roles of mGlu5 in physiological and pathological processes.

Comparator Selectivity:

  • CDPPB: Has been shown to be selective for mGluR5 with no observed activity on other mGluR subtypes at concentrations up to 10 µM.[6]

  • ADX-47273: Is reported to be selective for mGluR5 with no effects on other mGluR subtypes.[9]

  • CPPHA: Exhibits weak inhibitory effects on mGluR4 and mGluR8, suggesting a slightly broader cross-reactivity profile compared to this compound, CDPPB, and ADX-47273.[8]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the mGlu5 signaling pathway and a typical experimental workflow for assessing compound selectivity.

mGlu5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds PAM This compound (PAM) PAM->mGluR5 Potentiates Gq Gq Protein mGluR5->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces ERK ERK Phosphorylation Ca_release->ERK Leads to

Caption: mGlu5 Signaling Pathway with a Positive Allosteric Modulator.

Selectivity_Assay_Workflow start Start: Compound Preparation cell_culture Cell Culture: HEK293 cells expressing different mGluR subtypes start->cell_culture assay_prep Assay Preparation: Plate cells, load with Ca²⁺ sensitive dye cell_culture->assay_prep compound_add Add Test Compound (e.g., this compound at 10 µM) assay_prep->compound_add glutamate_add Add Glutamate (EC₂₀) compound_add->glutamate_add measure Measure Ca²⁺ Mobilization (Fluorescence) glutamate_add->measure analyze Data Analysis: Calculate fold-shift vs. mGluR5 measure->analyze end End: Selectivity Profile analyze->end

Caption: Experimental Workflow for mGluR Selectivity Profiling.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound and similar mGlu5 PAMs.

In Vitro Calcium Mobilization Assay for Potency and Selectivity

This assay is fundamental for determining the potency (EC50) of a PAM and its selectivity across different receptor subtypes.

1. Cell Culture and Preparation:

  • Human Embryonic Kidney (HEK293) cells stably expressing the target human or rat mGlu5 receptor, or other mGluR subtypes for selectivity profiling, are cultured in appropriate media (e.g., DMEM with 10% FBS).

  • Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.

2. Dye Loading:

  • The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS) for 45-60 minutes at 37°C. Probenecid may be included to prevent dye leakage.

3. Compound Addition and Signal Detection:

  • The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.

  • A baseline fluorescence reading is taken.

  • The test compound (e.g., this compound) is added at various concentrations to determine the EC50 for potentiation.

  • After a short incubation (typically 2-5 minutes), a sub-maximal concentration of glutamate (EC20) is added to stimulate the receptor.

  • The change in fluorescence, indicative of intracellular calcium mobilization, is measured over time.

4. Data Analysis:

  • The increase in fluorescence is normalized to the maximal response induced by a saturating concentration of glutamate.

  • For potency determination, the concentration-response data for the PAM is fitted to a sigmoidal curve to calculate the EC50 value.

  • For selectivity, the potentiation (fold-shift) at a fixed concentration of the test compound (e.g., 10 µM) is compared across the different mGluR subtypes.

Radioligand Binding Assay for Determining Binding Site Interaction

This assay is used to determine if a PAM binds to the same allosteric site as the well-characterized mGluR5 negative allosteric modulator (NAM), MPEP.

1. Membrane Preparation:

  • Membranes are prepared from HEK293 cells overexpressing the mGlu5 receptor. Cells are harvested, homogenized, and centrifuged to isolate the membrane fraction. The protein concentration of the membrane preparation is determined.

2. Binding Reaction:

  • In a 96-well plate, the cell membranes are incubated with a radiolabeled ligand that binds to the MPEP site, such as [³H]methoxyPEPy, at a concentration near its Kd.

  • The test compound (e.g., this compound) is added at increasing concentrations to compete with the radioligand for binding.

  • Non-specific binding is determined in the presence of a high concentration of a known MPEP-site ligand (e.g., unlabeled MPEP).

3. Incubation and Filtration:

  • The reaction is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

4. Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by fitting the data to a competition binding curve. This indicates that the test compound binds to the MPEP allosteric site.

Conclusion

This compound (VU0409551) stands out as a highly potent and selective mGlu5 PAM with a promising preclinical profile for the treatment of schizophrenia. Its high selectivity against other mGlu receptors minimizes the potential for off-target effects, a desirable characteristic for any clinical candidate. While its development was paused due to toxicological findings at high doses in preclinical studies, the data generated for this compound provides a valuable benchmark for the development of future mGlu5 PAMs.[1] The comparison with other key mGlu5 PAMs like CDPPB and ADX-47273 highlights the ongoing efforts to optimize the therapeutic window for this class of compounds. The detailed experimental protocols provided herein offer a standardized framework for the evaluation and comparison of novel mGlu5 modulators.

References

Benchmarking JNJ-46778212: A Comparative Guide to Newer mGlu5 Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabotropic glutamate (B1630785) receptor 5 (mGlu5) has emerged as a promising therapeutic target for a range of central nervous system (CNS) disorders, including schizophrenia and cognitive impairments. Positive allosteric modulators (PAMs) of mGlu5 offer a nuanced approach to enhancing receptor function. JNJ-46778212 (also known as VU0409551), a potent and selective mGlu5 PAM, showed initial promise in preclinical models. However, its development was halted due to toxicology findings, paving the way for the development of newer modulators with potentially improved safety and efficacy profiles. This guide provides an objective comparison of this compound against more recently developed mGlu5 PAMs, supported by experimental data.

Comparative Analysis of mGlu5 Positive Allosteric Modulators

The following tables summarize the in vitro and in vivo pharmacological properties of this compound and a selection of newer mGlu5 PAMs.

Table 1: In Vitro Potency and Efficacy

CompoundChemical ClassEC50 (nM)Maximum Potentiation (% of Glutamate Max)Allosteric AgonismReference
This compound (VU0409551) Dihydrooxazolo[5,4-c]pyridine260~84%No[1]
VU0360172 Nicotinamide~1,800~100%No[2]
VU0422465 Acetylenic Picolinamide171~65% (in the absence of glutamate)Yes[3]
ML254 Acetylenic Biaryl8.7Not ReportedNo

Table 2: Selectivity Profile

CompoundSelectivity for mGlu5 vs. other mGluRsOff-Target Liabilities (at 10 µM)Reference
This compound (VU0409551) High selectivityWeak binding to MAO-B (Ki = 6.4 µM)[1]
VU0360172 High selectivityNot extensively reported[2]
VU0422465 High selectivityNot extensively reported[3]
ML254 High selectivityClean profile in Ricerca Lead Profiler screen

Table 3: In Vivo Efficacy in Preclinical Models of Schizophrenia

CompoundAnimal ModelEndpointEffective Dose (mg/kg)Reference
This compound (VU0409551) Amphetamine-induced hyperlocomotion (rat)Reversal of hyperlocomotion10-100 (p.o.)[1]
Sub-chronic PCP (rat)Reversal of cognitive deficits10-20 (i.p.)[2]
VU0360172 Sub-chronic PCP (rat)Reversal of cognitive deficits10-20 (i.p.)[2]
VU0422465 Not reported for efficacy due to pro-convulsant activity--[3]
ML254 Amphetamine-induced hyperlocomotion (rat)Reversal of hyperlocomotionNot specified (single dose)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of mGlu5 and a typical experimental workflow for characterizing mGlu5 PAMs.

mGlu5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Binds to orthosteric site mGlu5_PAM mGlu5 PAM mGlu5_PAM->mGlu5 Binds to allosteric site Gq11 Gq/11 mGlu5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Ca2_release Ca²⁺ Release ER->Ca2_release Initiates Ca2_release->PKC Activates Downstream Downstream Signaling Cascades (e.g., MAPK/ERK) PKC->Downstream Phosphorylates

Caption: Canonical mGlu5 receptor signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Evaluation Potency Potency & Efficacy Assays (e.g., Calcium Mobilization, GTPγS) Selectivity Selectivity Assays (vs. other mGluRs & off-targets) Potency->Selectivity Binding Radioligand Binding Assays (Determine binding site) Selectivity->Binding Electrophysiology Electrophysiology (e.g., LTP in brain slices) Binding->Electrophysiology PK Pharmacokinetics (ADME properties) Electrophysiology->PK Efficacy Efficacy Models (e.g., Amphetamine-induced hyperlocomotion) PK->Efficacy Toxicology Toxicology Studies Efficacy->Toxicology

Caption: Experimental workflow for mGlu5 PAM characterization.

Experimental Protocols

1. Calcium Mobilization Assay for Potency and Efficacy

This assay measures the increase in intracellular calcium concentration following receptor activation, a downstream event of Gq/11 coupling.

  • Cell Line: HEK293 cells stably expressing the human or rat mGlu5 receptor.

  • Reagents:

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

    • Glutamate (orthosteric agonist).

    • Test compounds (mGlu5 PAMs).

  • Procedure:

    • Plate cells in a 96- or 384-well plate and culture overnight.

    • Load cells with the calcium-sensitive dye for approximately 1 hour at 37°C.

    • Wash cells with assay buffer to remove excess dye.

    • Add test compounds at various concentrations and incubate for a defined period.

    • Add a sub-maximal concentration of glutamate (EC20) to stimulate the receptor.

    • Measure the fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR).

  • Data Analysis: The EC50 (concentration for 50% of maximal potentiation) and the maximum potentiation are calculated from the concentration-response curves.

2. Radioligand Binding Assay for Allosteric Site Interaction

This assay determines if a PAM binds to the same allosteric site as a known radiolabeled modulator, such as MPEP.

  • Preparation: Cell membranes from HEK293 cells expressing the mGlu5 receptor.

  • Reagents:

    • Radiolabeled mGlu5 NAM (e.g., [3H]MPEP).

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4).

    • Test compounds.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: The IC50 (concentration that inhibits 50% of radioligand binding) is determined. A competitive interaction suggests binding to the same or an overlapping site.

3. Amphetamine-Induced Hyperlocomotion Model for In Vivo Efficacy

This is a widely used behavioral model to predict the antipsychotic potential of a compound.

  • Animals: Adult male Sprague-Dawley or Wistar rats.

  • Procedure:

    • Acclimate the rats to the testing environment (e.g., open-field arenas).

    • Administer the test compound (e.g., via oral gavage or intraperitoneal injection) at various doses.

    • After a pre-treatment period, administer amphetamine (e.g., 1-1.5 mg/kg, i.p.) to induce hyperlocomotion.

    • Record the locomotor activity (e.g., distance traveled, rearing frequency) for a defined period using an automated activity monitoring system.

  • Data Analysis: The ability of the test compound to dose-dependently reduce amphetamine-induced hyperlocomotion is assessed.

Discussion and Future Directions

This compound represented a significant step in the development of mGlu5 PAMs for schizophrenia. Its favorable in vitro and in vivo profile in preclinical models highlighted the therapeutic potential of this mechanism. However, the toxicology findings that led to the discontinuation of its development underscore the importance of a thorough safety assessment for this class of compounds.

Newer mGlu5 modulators have been developed with varying pharmacological profiles. For instance, VU0360172, while less potent than this compound in vitro, demonstrated comparable in vivo efficacy in a cognitive deficit model, suggesting that factors other than simple potency can drive in vivo effects.[2] In contrast, VU0422465, a potent ago-PAM, was associated with pro-convulsant activity, highlighting the potential risks of compounds with intrinsic allosteric agonism.[3] This suggests that "pure" PAMs, which only potentiate the effect of the endogenous agonist glutamate, may have a more favorable safety profile.

The concept of "biased signaling" or "functional selectivity," where a modulator preferentially activates certain downstream signaling pathways over others, is an emerging area of research for mGlu5 PAMs. This compound itself was reported to be a biased modulator, potentiating Gq-mediated signaling without enhancing mGlu5 modulation of NMDA receptor currents.[4] This property was hypothesized to contribute to its favorable therapeutic window in preclinical studies. Future drug discovery efforts will likely focus on designing biased mGlu5 PAMs that retain the therapeutic benefits while minimizing the on-target adverse effects that have hampered the clinical progression of earlier compounds.

References

Replicating Published Findings on JNJ-46778212: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the published preclinical data for JNJ-46778212, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). Developed as a potential treatment for schizophrenia, its progression was halted due to toxicology findings, despite a promising efficacy profile. This document aims to objectively present the available data, detail the experimental methodologies to aid in replication studies, and compare its performance with other relevant mGlu5 PAMs.

I. Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound and provide a comparison with other notable mGlu5 PAMs.

Table 1: In Vitro Profile of this compound

ParameterSpeciesValueReference
mGlu5 Potentiation (EC50) Human260 nM[1][2]
Rat235 nM[1]
Selectivity -Highly selective for mGlu5 over mGlu1-4, 6-8 at 10 µM[1]
Binding Site HumanMPEP site PAM (IC50 = 4.37 µM for displacing [3H]-mPEPy)[1]
Signal Bias -Potentiates Gq-mediated signaling (Ca2+ mobilization, ERK phosphorylation) but not mGlu5 modulation of NMDA receptor currents.[1][3]

Table 2: In Vivo Preclinical Efficacy of this compound in Rodent Models of Schizophrenia

ModelSpeciesRoute of AdministrationEffective Dose RangeKey FindingReference
Amphetamine-Induced Hyperlocomotion (AHL) RatOral (p.o.)3 - 56.6 mg/kgDose-dependent reversal of hyperlocomotion[1][2]
Contextual Fear Conditioning (CFC) --MED = 1 mg/kg10-fold more potent than in the AHL model[1]

Table 3: Comparative Pharmacokinetic and Toxicology Profile

ParameterThis compoundOther mGlu5 PAMs (General)Reference
Oral Bioavailability >40% across mice, rats, and dogsVaries by compound[1][4]
Metabolic Stability Stable in human, rat, and dog microsomesVaries by compound[1][4]
Plasma Protein Binding LowVaries by compound[1]
Key Toxicology Finding Induced Fluoro-Jade C (FJC) staining in a small number of rats at high chronic doses (360 mg/kg p.o. for 30 days), suggesting potential neurotoxicity.Neurotoxicity and seizure liability have been concerns for the mGlu5 PAM class, often linked to high efficacy or ago-PAM activity.[1]

Table 4: Comparison with Alternative mGlu5 PAMs

CompoundKey FeaturesReference
ADX47273 Showed efficacy in preclinical models for positive symptoms of schizophrenia; demonstrated better efficacy than the mGlu2/3 agonist LY354740 in some models.[5][6]
CDPPB An early mGlu5 PAM shown to enhance spatial learning and reverse deficits in models of negative and cognitive symptoms of schizophrenia.[6][7]
VU0092273 A novel mGlu5 PAM that also binds to the MPEP site and has shown efficacy in rodent models predictive of antipsychotic activity.[6][8]

II. Experimental Protocols

Detailed methodologies are crucial for replicating and building upon published findings. Below are representative protocols for key experiments used in the characterization of this compound.

A. In Vitro Calcium Mobilization Assay

This assay is used to determine the potency of a PAM in enhancing the mGlu5 response to its endogenous ligand, glutamate.

  • Cell Culture: HEK293A cells stably expressing the human or rat mGlu5 receptor are seeded into poly-D-lysine-coated, 96-well, black-walled, clear-bottom plates and cultured overnight.[9][10][11]

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.[9]

  • Compound Addition: The test compound (e.g., this compound) is added at various concentrations to the wells. To determine the potentiation effect, a sub-maximal (EC20) concentration of glutamate is then added.[12]

  • Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader (e.g., a FlexStation).[8][9]

  • Data Analysis: The fluorescence data is normalized, and concentration-response curves are generated using non-linear regression to determine the EC50 value for the PAM.[12]

B. In Vivo Amphetamine-Induced Hyperlocomotion (AHL) Assay

This behavioral model is widely used to predict the antipsychotic-like activity of a compound.[6]

  • Animals: Male Sprague-Dawley rats are typically used. Animals are habituated to the testing environment before the experiment.

  • Drug Administration: Animals are pre-treated with the test compound (this compound) or vehicle at various doses via the desired route of administration (e.g., oral gavage).

  • Psychostimulant Challenge: After a set pre-treatment time, animals are administered a psychostimulant, such as d-amphetamine, to induce hyperlocomotion.

  • Locomotor Activity Monitoring: Immediately following the amphetamine challenge, animals are placed in locomotor activity chambers, and their horizontal and vertical movements are recorded for a specified duration (e.g., 60-90 minutes).

  • Data Analysis: The total distance traveled or the number of beam breaks is quantified. The ability of the test compound to significantly reduce amphetamine-induced hyperlocomotion compared to the vehicle-treated group is assessed using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).[1]

C. Toxicology Assessment (Fluoro-Jade C Staining)

This histological method is used to detect neuronal degeneration.

  • Chronic Dosing: Animals receive the test compound (this compound) or vehicle daily for an extended period (e.g., 30 days) at specified doses.[1]

  • Tissue Preparation: Following the dosing period, animals are euthanized, and their brains are collected, fixed (e.g., in paraformaldehyde), and sectioned.

  • Staining Procedure: The brain sections are mounted on slides and stained with Fluoro-Jade C (FJC) according to the manufacturer's protocol. FJC is an anionic fluorescein (B123965) derivative that specifically stains degenerating neurons.

  • Microscopy and Analysis: The stained sections are examined under a fluorescence microscope. The presence and quantity of FJC-positive cells in specific brain regions are assessed to determine the extent of neurodegeneration.

III. Mandatory Visualizations

A. Signaling Pathway of this compound at the mGlu5 Receptor

mGlu5_Signaling_Pathway cluster_membrane Cell Membrane cluster_NMDA NMDA Receptor Modulation (Not Potentiated by this compound) mGlu5 mGlu5 Receptor Gq Gq Protein mGlu5->Gq Activates NMDA NMDA Receptor mGlu5->NMDA X PLC Phospholipase C (PLC) Gq->PLC Activates Glutamate Glutamate Glutamate->mGlu5 Binds JNJ46778212 This compound (PAM) JNJ46778212->mGlu5 Allosterically Modulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates ERK ERK Phosphorylation Ca_release->ERK PKC->ERK Cellular_Response Antipsychotic-like & Pro-cognitive Effects ERK->Cellular_Response

Caption: this compound signaling at the mGlu5 receptor.

B. Experimental Workflow for In Vivo Behavioral Testing

Experimental_Workflow start Start: Animal Habituation dosing Drug Administration (this compound or Vehicle) start->dosing pretreatment Pre-treatment Period dosing->pretreatment challenge Psychostimulant Challenge (e.g., Amphetamine) pretreatment->challenge monitoring Behavioral Monitoring (Locomotor Activity) challenge->monitoring data_collection Data Collection monitoring->data_collection analysis Statistical Analysis data_collection->analysis end End: Results & Interpretation analysis->end

Caption: Workflow for preclinical behavioral pharmacology studies.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of JNJ-46778212

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical guidance for the proper disposal of the research compound JNJ-46778212. As a novel investigational substance, a specific Safety Data Sheet (SDS) with explicit disposal instructions is not publicly available. Therefore, the following procedures are based on established best practices for the disposal of hazardous and pharmaceutical research materials. All personnel must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements before proceeding.

I. Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). In the absence of specific hazard data, the compound should be treated as a potentially hazardous substance.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

  • Body Protection: A lab coat must be worn at all times.

II. Quantitative Data Summary

The following table summarizes key chemical and physical properties of this compound relevant to its handling and storage.

PropertyValueSource
Molecular Weight 352.36 g/mol [1]
Formula C₂₀H₁₇FN₂O₃[1]
Appearance White solid[1]
Solubility in DMSO 80 mg/mL (227.04 mM)[1]
Storage (Powder) -20°C for up to 3 years[1]
Storage (In Solvent) -80°C for up to 1 year[1]

III. Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in a manner that ensures personnel safety and prevents environmental contamination. Do not dispose of this compound down the drain or in regular trash.[2]

1. Waste Characterization and Segregation:

  • Treat all waste containing this compound (solid and liquid) as hazardous chemical waste.

  • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS department.[2]

  • Segregate solid waste (e.g., contaminated vials, pipette tips, gloves) from liquid waste (e.g., unused solutions).[2]

2. Waste Container Management:

  • Use only approved hazardous waste containers that are compatible with the chemical properties of the waste.

  • Ensure containers are in good condition and are kept securely closed except when adding waste.

  • Clearly label each waste container with "Hazardous Waste," the full chemical name "this compound," and the date of initial waste accumulation.

3. Disposal Request and Collection:

  • Once a waste container is full or the experiment is complete, submit a chemical waste collection request to your institution's EHS department.

  • Store the sealed and labeled waste containers in a designated, secure area until collection by trained EHS personnel.

IV. Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical workflow for handling and disposing of this compound in a laboratory setting.

This compound Handling and Disposal Workflow cluster_handling Experimental Handling cluster_disposal Disposal Procedure A Acquire this compound B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Conduct Experiment B->C D Segregate Waste (Solid vs. Liquid) C->D E Place in Labeled Hazardous Waste Container D->E F Store in Designated Secure Area E->F G Submit Waste Collection Request to EHS F->G H Professional Disposal by EHS G->H

Caption: Logical workflow for handling and disposal of this compound.

Decision Pathway for this compound Waste Start Generated Waste Containing this compound IsSolid Is the waste solid? Start->IsSolid SolidWaste Place in Solid Hazardous Waste Container IsSolid->SolidWaste Yes LiquidWaste Place in Liquid Hazardous Waste Container IsSolid->LiquidWaste No Store Store Securely for EHS Pickup SolidWaste->Store LiquidWaste->Store

Caption: Decision pathway for segregating this compound waste.

References

Essential Safety and Handling Guidance for JNJ-46778212

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of JNJ-46778212, a potent mGlu5 allosteric modulator intended for research purposes. Given that this compound is a new chemical entity (NCE), comprehensive toxicological data may not be available. Therefore, it is imperative to handle this compound with the utmost care, treating it as a potentially hazardous substance. The following guidelines are based on best practices for managing potent pharmaceutical compounds in a laboratory setting.[1][2]

Risk Assessment and Engineering Controls

Before handling this compound, a thorough risk assessment should be conducted to identify potential hazards.[3][4][5][6][7] Engineering controls are the primary means of minimizing exposure.

  • Ventilation: All work with this compound in its solid (powder) form should be performed in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.[2] The facility's airflow should be designed for single-pass air to avoid cross-contamination.[8]

  • Isolation: For procedures with a higher risk of generating aerosols or dust, consider using containment solutions like glove boxes.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact, as well as inhalation.[9][10][11][12] PPE should be worn at all times when handling this compound and should be removed before leaving the laboratory area.

PPE CategoryItemSpecifications and Use
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact. Double-gloving is recommended.[9] For extended contact or when handling solutions, consider heavier-duty gloves with known resistance to the solvent being used.[9][13]
Silver Shield/4H® GlovesRecommended as an under-glove for chemicals of unknown toxicity.[10]
Eye and Face Protection Safety Glasses with Side ShieldsMinimum requirement for all laboratory work.[9][10]
Chemical Splash GogglesTo be worn when there is a risk of splashes, particularly when working with solutions of this compound.[10]
Face ShieldMust be worn in addition to safety glasses or goggles when handling larger volumes of liquids or when there is a significant splash hazard.[9][10]
Body Protection Laboratory CoatA flame-resistant lab coat is required. Ensure it is fully buttoned.[10]
ApronA chemically resistant apron should be worn over the lab coat when handling significant quantities of solutions.
Foot Protection Closed-toe ShoesRequired in all laboratory settings. Shoes should fully cover the feet.[10]
Experimental Protocols: Handling and Preparation of this compound

Storage: Store this compound as a powder at -20°C for long-term stability (up to 3 years), protected from direct sunlight. Once in a solvent, store at -80°C for up to 1 year.

Preparation of Stock Solutions:

  • Weighing: As this compound is a powder, all weighing must be conducted within a chemical fume hood or a ventilated enclosure to minimize inhalation risk.[2] Use appropriate tools to handle the powder and avoid generating dust.

  • Solubilization: this compound is soluble in DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.52 mg of this compound in 1 mL of DMSO. Sonication may be required to fully dissolve the compound.

  • Labeling: Clearly label all containers with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

Spill and Decontamination Procedures: In the event of a spill, evacuate the area and prevent others from entering. For a small spill of the powder, gently cover it with a damp paper towel to avoid raising dust, then clean the area with an appropriate deactivating solution or soap and water. For liquid spills, absorb the spill with an inert material and decontaminate the area. All materials used for cleaning spills should be treated as hazardous waste.[14]

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and unused solutions, must be disposed of as hazardous pharmaceutical waste in accordance with local, state, and federal regulations.[15][16][17]

Waste StreamDisposal Procedure
Solid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container. This includes contaminated gloves, weigh boats, and paper towels.
Liquid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.[17]
Sharps Any sharps (needles, scalpels) contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.[15]

Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste pickup and disposal procedures.[18]

Visualized Workflow for Safe Handling of this compound

start Start: Receive this compound risk_assessment 1. Conduct Risk Assessment (Treat as Potent Compound) start->risk_assessment ppe 2. Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) risk_assessment->ppe engineering_controls 3. Prepare Engineering Controls (Fume Hood / Ventilated Enclosure) ppe->engineering_controls weighing 4. Weighing Powder engineering_controls->weighing dissolution 5. Dissolution in Solvent weighing->dissolution experiment 6. Perform Experiment dissolution->experiment decontamination 7. Decontaminate Work Area & Equipment experiment->decontamination waste_disposal 8. Segregate & Dispose of Waste (Solid, Liquid, Sharps) decontamination->waste_disposal remove_ppe 9. Remove PPE waste_disposal->remove_ppe end End: Procedure Complete remove_ppe->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.